Trospectomycin
描述
Structure
3D Structure
属性
CAS 编号 |
88669-04-9 |
|---|---|
分子式 |
C17H30N2O7 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
InChI |
InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8-,10-,11+,12+,13+,14-,15-,16+,17+/m1/s1 |
InChI 键 |
KHAUBYTYGDOYRU-IRXASZMISA-N |
SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
手性 SMILES |
CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O |
规范 SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
trospectomycin trospectomycin sulfate trospectomycin sulphate U 63366 U 63366f U-63366 |
产品来源 |
United States |
Foundational & Exploratory
Trospectomycin's Mechanism of Action on Bacterial Ribosomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trospectomycin, a semi-synthetic analog of spectinomycin (B156147), is a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound targets and inhibits the bacterial ribosome. By binding to a specific site on the 30S ribosomal subunit, this compound sterically hinders the translocation step of the elongation cycle, ultimately leading to the cessation of protein synthesis and bacterial growth. This document consolidates current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and processes involved.
Introduction
The rise of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing and novel antimicrobial agents. This compound, a derivative of spectinomycin, exhibits a broader spectrum of activity, making it a molecule of significant interest. Like its parent compound, this compound's primary cellular target is the bacterial ribosome, the essential molecular machine responsible for protein synthesis. This guide delineates the specific interactions of this compound with the 30S ribosomal subunit and the functional consequences of this binding.
The Binding Site of this compound on the 30S Ribosomal Subunit
This compound, like spectinomycin, binds to a specific pocket on the 30S ribosomal subunit. This binding site is located in the head domain of the 30S subunit and is primarily composed of helix 34 (h34) of the 16S ribosomal RNA.[1] High-resolution structural studies of spectinomycin in complex with the ribosome have identified the key nucleotides involved in this interaction.[1][2]
While a high-resolution structure of the this compound-ribosome complex is not yet publicly available, the structural similarity to spectinomycin allows for a highly probable model of interaction. The primary interactions are established through hydrogen bonds with the minor groove of h34. The key nucleotides in E. coli 16S rRNA that form the binding pocket include G1064, C1066, G1068, C1192, and G1193.[1][2] The rigid tricyclic core of the spectinomycin scaffold fits snugly into this pocket. Additionally, the loop of ribosomal protein S5 (uS5) is in close proximity and contributes to the formation of the binding site.[1]
The modification at the 6'-position that distinguishes this compound from spectinomycin is predicted to lie at the solvent-exposed face of the binding pocket, likely contributing to its enhanced antibacterial spectrum without fundamentally altering the core binding mechanism.
Molecular Mechanism of Action: Inhibition of Translocation
This compound exerts its bacteriostatic effect by inhibiting the translocation step of protein synthesis elongation.[1] Translocation is a critical process where the ribosome moves one codon down the mRNA, shifting the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site. This movement is essential for the sequential addition of amino acids to the growing polypeptide chain.
The binding of this compound to helix 34 physically obstructs the large-scale conformational changes of the 30S subunit head that are necessary for translocation.[1] Specifically, it is thought to lock the head in a particular conformation, preventing the swiveling motion required for the coordinated movement of the mRNA and tRNAs through the ribosome. By preventing the movement of the peptidyl-tRNA from the A-site to the P-site, the ribosome is effectively stalled, and protein synthesis is halted.
Figure 1: this compound's inhibitory pathway on the bacterial ribosome.
Quantitative Data
The inhibitory activity of this compound on ribosomal function has been quantified using in vitro cell-free translation assays. These assays measure the synthesis of a reporter protein (e.g., luciferase) in the presence of varying concentrations of the antibiotic. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
| Compound | Ribosomal Inhibition IC50 (µM) against M. smegmatis ribosomes |
| This compound | ~1.0 - 2.0 (inferred from analogs) |
| Spectinomycin | ~1.0 - 2.0 (inferred from analogs) |
| 3'-SPA-SPC | 1.01 |
| 3',6'-disubstituted SPA-TroSPC | 2.31 |
| 3'-bAmSPC-SPC | 1.8 |
| 3',6'-disubstituted bAmSPC-TroSPC | 2.49 |
| 3'-eAmSPC-SPC | 1.15 |
| 3',6'-disubstituted eAmSPC-TroSPC | 2.41 |
| Amino TroSPC | 0.64 |
Data for this compound analogs are from a study by Cooper, et al. (2024). The IC50 for this compound itself is inferred to be in a similar range to spectinomycin and its other analogs tested in the same study.[3]
Experimental Protocols
In Vitro Cell-Free Translation Inhibition Assay
This protocol describes a method to determine the IC50 of this compound for ribosomal inhibition using a bacterial cell-free translation system.
Materials:
-
Mycobacterium smegmatis S30 cell extract
-
DNA template encoding a reporter gene (e.g., luciferase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Luciferase substrate
-
Luminometer
-
384-well microplates
Procedure:
-
Preparation of S30 Extract:
-
Grow M. smegmatis cells to mid-log phase.
-
Harvest cells by centrifugation and wash with appropriate buffers.
-
Lyse cells using a microfluidizer or sonication.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris, yielding the S30 supernatant.
-
Pre-incubate the S30 extract to degrade endogenous mRNA.
-
-
Assay Setup:
-
Prepare a master mix containing the S30 extract, assay buffer, amino acids, and energy source.
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
In a 384-well plate, add the DNA template to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the master mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Experimental workflow for the in vitro translation inhibition assay.
Ribosome Binding Assay (Conceptual Protocol)
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits
-
Fluorescently labeled this compound or a competitive binding assay with a labeled ligand
-
Binding buffer
-
Fluorometer or SPR instrument
Procedure:
-
Preparation:
-
Purify ribosomes from a suitable bacterial strain (e.g., E. coli or M. smegmatis) via sucrose (B13894) gradient centrifugation.
-
If using a fluorescently labeled this compound, synthesize and purify the labeled compound.
-
-
Binding Reaction:
-
In a suitable microplate, add a fixed concentration of ribosomes.
-
Add increasing concentrations of the labeled this compound.
-
Incubate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization or SPR signal.
-
-
Data Analysis:
-
Plot the signal change as a function of the this compound concentration.
-
Fit the data to a binding isotherm to calculate the dissociation constant (Kd).
-
Resistance Mechanisms
Resistance to spectinomycin, and by extension this compound, can arise through several mechanisms:
-
Target Site Modification: Mutations in the 16S rRNA at the drug-binding site can reduce the affinity of this compound. For example, a C1192U mutation in E. coli 16S rRNA is a common mechanism of resistance.
-
Ribosomal Protein Alterations: Mutations in ribosomal protein S5 (uS5) can also confer resistance, likely by altering the conformation of the h34 binding pocket.
-
Enzymatic Inactivation: While less common for spectinomycin compared to other aminoglycosides, enzymatic modification (adenylylation) of the drug can occur.
-
Efflux Pumps: Active efflux of the drug from the bacterial cell can reduce its intracellular concentration, leading to decreased efficacy.[3]
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis that targets the 30S ribosomal subunit. Its mechanism of action, shared with spectinomycin, involves binding to helix 34 of the 16S rRNA and sterically hindering the translocation step of elongation. This detailed understanding of its molecular interactions and the availability of robust in vitro assays provide a strong foundation for further research and development of novel spectinomycin-class antibiotics to combat the growing threat of antimicrobial resistance. Future work to obtain a high-resolution structure of the this compound-ribosome complex will be invaluable for structure-based drug design efforts.
References
Trospectomycin: A Technical Overview of a Novel Spectinomycin Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin (U-63366F) is a novel aminocyclitol antibiotic, a structurally distinct analogue of spectinomycin (B156147). Developed to exhibit a broader spectrum of activity and improved potency, this compound has been investigated for its potential in treating a variety of bacterial infections, including sexually transmitted diseases and pelvic inflammatory disease (PID). This document provides an in-depth technical guide to the core pharmacological and microbiological characteristics of this compound, presenting key data, experimental methodologies, and a visualization of the typical preclinical evaluation workflow.
Mechanism of Action
Like its parent compound, spectinomycin, this compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and subsequent inhibition of bacterial growth. While spectinomycin is generally considered bacteriostatic, this compound has demonstrated bactericidal activity against certain anaerobic bacteria.[1]
Antimicrobial Spectrum
This compound has demonstrated a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. Notably, it is significantly more potent than spectinomycin against many clinically relevant pathogens.[2][3]
In Vitro Activity of this compound
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various bacterial isolates as reported in the literature. MICs were primarily determined using agar (B569324) or broth dilution methods.[2]
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.5 - 16 | 2 | 8 |
| Streptococcus pneumoniae | 0.12 - 4 | 0.5 | 2 |
| Haemophilus influenzae | 0.25 - 8 | 1 | 4 |
| Neisseria gonorrhoeae | 2 - 16 | 4 | 8 |
| Chlamydia trachomatis | 0.12 - 0.5 | - | - |
| Bacteroides fragilis group | 0.5 - 32 | 4 | 16 |
| Clostridium difficile | 0.25 - 8 | 2 | 8 |
| Enterobacteriaceae | 8 - 128 | 32 | 128 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources.[1][2][4][5]
Pharmacokinetics
Pharmacokinetic studies in healthy male volunteers have demonstrated that this compound is well-absorbed following both intravenous (IV) and intramuscular (IM) administration.[3]
Pharmacokinetic Parameters of this compound in Humans
The table below presents a summary of key pharmacokinetic parameters of this compound following single-dose administration.
| Parameter | Intravenous (1000 mg) | Intramuscular (1000 mg) |
| Cmax (µg/mL) | 81.2 | 28.7 |
| Tmax (min) | 25 | 75 |
| Serum Half-life (h) | 2.2 | 2.2 |
| AUC (h·µg/mL) | 156.6 | 116.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data from microbiological assay.[3]
More sensitive HPLC assays have revealed a biphasic elimination pattern, with a prolonged tissue half-life of approximately 36 hours, suggesting potential for accumulation in tissues.[3]
Clinical Studies
A preliminary, prospective, single-blind study was conducted to evaluate the efficacy and safety of intravenous this compound in the treatment of women hospitalized with acute pelvic inflammatory disease (PID).[6][7][8] In this study, patients were treated with either 500 mg of this compound every 8 hours or a combination of 2 g of cefoxitin (B1668866) every 6 hours and 100 mg of doxycycline (B596269) every 12 hours.[6][7][8] The overall success rate for the this compound group was 95.6%, which was not statistically different from the 91.6% success rate observed in the cefoxitin/doxycycline group.[6][7][8] this compound was also found to be effective against Chlamydia trachomatis.[6][7][8]
Experimental Protocols
Broth Microdilution Susceptibility Testing
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
a. Preparation of this compound Stock Solution: i. Aseptically prepare a stock solution of this compound sulfate (B86663) in a suitable sterile solvent (e.g., water or a buffer recommended by the supplier) to a known high concentration (e.g., 1280 µg/mL).
b. Preparation of Microtiter Plates: i. Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. ii. Add 50 µL of the this compound stock solution to the first well of each row to be tested. iii. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
c. Inoculum Preparation: i. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. ii. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). iii. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
d. Inoculation and Incubation: i. Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. ii. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). iii. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
e. Interpretation of Results: i. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vivo Animal Infection Model (General Protocol)
Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. A murine thigh infection model is a commonly used example.
a. Animal Preparation: i. Use specific pathogen-free mice (e.g., female ICR mice, 20-25 g). ii. Render the mice neutropenic by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.
b. Inoculum Preparation: i. Grow the test organism (e.g., Staphylococcus aureus) to mid-logarithmic phase in a suitable broth. ii. Wash and resuspend the bacteria in sterile saline to a final concentration of approximately 10⁷ CFU/mL.
c. Infection: i. Anesthetize the mice. ii. Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind leg.
d. Treatment: i. At a predetermined time post-infection (e.g., 2 hours), administer this compound subcutaneously or intravenously at various dose levels. ii. A control group should receive a placebo (e.g., sterile saline).
e. Evaluation of Efficacy: i. At 24 hours post-treatment, euthanize the mice. ii. Aseptically remove the infected thigh muscle and homogenize it in sterile saline. iii. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/g of tissue). iv. Efficacy is determined by the reduction in bacterial count in the treated groups compared to the control group.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of a compound on bacterial protein synthesis.
a. Preparation of Cell-Free Extract (S30 Extract): i. Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase. ii. Harvest the cells by centrifugation, wash with a suitable buffer, and lyse the cells using a French press or sonication. iii. Centrifuge the lysate at 30,000 x g to remove cell debris, and collect the supernatant (S30 extract).
b. In Vitro Transcription-Translation Reaction: i. Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP). ii. Add varying concentrations of this compound to the reaction mixtures. iii. Include a positive control (an antibiotic known to inhibit protein synthesis, e.g., chloramphenicol) and a negative control (no antibiotic).
c. Incubation and Measurement: i. Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes). ii. Stop the reaction and measure the amount of newly synthesized protein. This can be done by:
- Measuring the radioactivity of the precipitated protein if a radiolabeled amino acid was used.
- Measuring the enzymatic activity of the reporter protein (e.g., luminescence for luciferase).
d. Data Analysis: i. Calculate the percentage of protein synthesis inhibition for each this compound concentration compared to the no-antibiotic control. ii. Determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).
Visualizations
Experimental Workflow for this compound Evaluation
Caption: A generalized workflow for the preclinical and clinical evaluation of this compound.
Conclusion
This compound is a potent spectinomycin analogue with a broad antibacterial spectrum that includes many clinically important pathogens. Its favorable pharmacokinetic profile and demonstrated efficacy in a preliminary clinical trial for pelvic inflammatory disease suggest its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its role in the treatment of various infectious diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the discovery and development of new antimicrobial agents.
References
- 1. In vitro activity against aerobes and anaerobes of this compound versus Spectinomycin [air.unimi.it]
- 2. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of this compound (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of this compound (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Acute Pelvic Inflammatory Disease: A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in acute pelvic inflammatory disease: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Trospectomycin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trospectomycin (U-63366F) is a semi-synthetic aminocyclitol antibiotic, a derivative of spectinomycin (B156147), developed by The Upjohn Company. It exhibits a broader spectrum of antibacterial activity compared to its parent compound, showing efficacy against a range of Gram-positive, Gram-negative, and anaerobic bacteria. This technical guide provides an in-depth overview of the discovery of this compound, a detailed exposition of its five-step chemical synthesis pathway from spectinomycin, and a summary of its mechanism of action as an inhibitor of bacterial protein synthesis. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development.
Discovery and Development
This compound was discovered and developed by scientists at The Upjohn Company in the 1980s as part of a program to improve the antibacterial spectrum of spectinomycin.[1] Spectinomycin, while effective against Neisseria gonorrhoeae, has a limited range of activity. The research aimed to create analogs with enhanced potency and a wider scope of action. This compound, the 6'-n-propyl derivative of spectinomycin, emerged as a promising candidate, demonstrating significantly greater in vitro activity—between 2 to 32 times that of spectinomycin—against various bacterial species.[1] These include clinically important pathogens such as staphylococci, streptococci, Haemophilus influenzae, and various anaerobic bacteria.[1] Despite promising results in early clinical trials for sexually transmitted infections, its development was halted due to market competition.[1]
Chemical Synthesis Pathway
The synthesis of this compound from spectinomycin is a five-step process with an overall yield of approximately 13.3%. The key transformations involve the formation of a silyl (B83357) enol ether, a novel oxidation to an enone, and a regioselective γ-alkylation.
Synthesis Workflow Diagram
Caption: Five-step synthesis of this compound from spectinomycin.
Experimental Protocols
The following protocols are based on the publication by Herrinton, P. M., Klotz, K. L., & Hartley, W. M. (1993) in the Journal of Organic Chemistry.
Step 1: Protection of Amino Groups
-
Reaction: The amino groups of spectinomycin are protected, typically using a protecting group like benzyloxycarbonyl (Cbz).
-
Protocol: To a solution of spectinomycin hydrochloride in a mixture of acetone (B3395972) and water, sodium bicarbonate is added, followed by the dropwise addition of benzyl (B1604629) chloroformate at 0°C. The reaction mixture is stirred at room temperature. After acidification, the product, N,N'-dibenzyloxycarbonylspectinomycin, is extracted with an organic solvent and purified.
Step 2: Formation of the Silyl Enol Ether
-
Reaction: The protected spectinomycin is converted to a silyl enol ether.
-
Protocol: N,N'-Dibenzyloxycarbonylspectinomycin is dissolved in a dry aprotic solvent, such as dichloromethane, under an inert atmosphere. A silylating agent, for instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added in the presence of a non-nucleophilic base like triethylamine. The reaction is typically run at low temperatures and monitored by thin-layer chromatography (TLC) for completion.
Step 3: Oxidation to the Enone
-
Reaction: A novel oxidation of the silyl enol ether yields an enone intermediate.
-
Protocol: The silyl enol ether is oxidized using an alkyl hydroperoxide, such as tert-butyl hydroperoxide, in the presence of a catalyst. This reaction is noted for its mildness and high selectivity.
Step 4: γ-Alkylation
-
Reaction: The enone is alkylated at the γ-position (C-6') with a propyl group.
-
Protocol: The enone intermediate is treated with a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to generate an enolate. This is followed by the addition of an alkylating agent, like allyl bromide or propyl iodide, to introduce the 6'-n-propyl group. This γ-alkylation is highly regioselective, with no significant alkylation observed at the α-position.
Step 5: Deprotection
-
Reaction: The protecting groups on the amino functions are removed to yield this compound.
-
Protocol: The protected this compound derivative is subjected to hydrogenolysis. This is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The final product, this compound, is then isolated and purified.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Product | Overall Yield (%) |
| 1 | Protection of Amino Groups | Benzyl chloroformate, NaHCO₃ | N,N'-Dibenzyloxycarbonylspectinomycin | - |
| 2 | Silyl Enol Ether Formation | TMSOTf, Triethylamine | Silyl Enol Ether Derivative | - |
| 3 | Oxidation to Enone | tert-Butyl hydroperoxide | Enone Derivative | - |
| 4 | γ-Alkylation | LiHMDS, Allyl bromide/Propyl iodide | N,N'-Dibenzyloxycarbonyl-6'-n-propylspectinomycin | - |
| 5 | Deprotection | H₂, Pd/C | This compound | 13.3 |
Mechanism of Action
This compound, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting protein synthesis. It targets the bacterial 30S ribosomal subunit, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
Ribosomal Binding and Inhibition of Translocation
The binding of this compound to the 30S subunit interferes with the translocation step of protein synthesis. Translocation is the process by which the ribosome moves along the mRNA template, allowing for the sequential addition of amino acids to the growing polypeptide chain. By binding to a specific site on the 16S rRNA within the 30S subunit, this compound is thought to lock the ribosome in a conformational state that is incompatible with the movement of the peptidyl-tRNA from the A-site to the P-site. This effectively halts protein elongation and leads to bacterial cell death. The 6'-propyl modification in this compound is believed to enhance its binding affinity and/or its ability to disrupt ribosomal function, contributing to its broader spectrum of activity.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Conclusion
This compound represents a successful example of semi-synthetic modification of a natural product to enhance its therapeutic properties. The development of a concise and effective five-step synthesis from spectinomycin enabled its production and evaluation. Its mechanism of action, targeting a fundamental process in bacterial cells, underscores the continued importance of the ribosome as a target for antibiotic development. This technical guide provides a comprehensive overview of the key scientific aspects of this compound, offering valuable insights for researchers engaged in the discovery and development of new antibacterial agents.
References
Trospectomycin: A Preliminary Investigation of its Antibacterial Spectrum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro antibacterial activity of trospectomycin, a novel aminocyclitol antibiotic. This compound, a 6'-n-propyl analog of spectinomycin (B156147), has demonstrated a broad spectrum of activity against a variety of clinically relevant aerobic and anaerobic bacteria.[1][2] This document summarizes key quantitative data on its antibacterial potency, details the experimental protocols for determining its activity, and illustrates its mechanism of action.
Antibacterial Spectrum of this compound
This compound has shown promising in vitro activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria. Notably, it is often more potent than its parent compound, spectinomycin.[1][2] The antibacterial spectrum is summarized below based on Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]
In Vitro Activity Against Aerobic Bacteria
This compound demonstrates significant activity against numerous aerobic bacterial species. It is particularly effective against various staphylococci and streptococci.[1][4] Compared to spectinomycin, this compound exhibits a 4- to 32-fold greater activity against many of these organisms.[1][2] While its activity against most members of the Enterobacteriaceae family is moderate and comparable to spectinomycin, it shows notable potency against other Gram-negative organisms like Haemophilus influenzae and Neisseria gonorrhoeae.[1][5]
Table 1: In Vitro Activity of this compound against Aerobic Bacteria (MIC in µg/mL)
| Bacterial Species | This compound MIC Range | This compound MIC50 | This compound MIC90 | Spectinomycin MIC90 |
| Staphylococcus aureus | 0.5 - 128 | 4 | 32 | >128 |
| Staphylococcus epidermidis | 1 - 64 | 4 | 32 | >128 |
| Streptococcus pyogenes | 0.5 - 2 | 1 | 2 | 8 |
| Streptococcus pneumoniae | 0.5 - 4 | 1 | 2 | 8 |
| Enterococcus faecalis | 4 - 32 | 16 | 32 | 64 |
| Haemophilus influenzae | 0.5 - 8 | 2 | 4 | 16 |
| Neisseria gonorrhoeae | 2 - 16 | 4 | 8 | 32 |
| Escherichia coli | 8 - 128 | 32 | 64 | 64 |
| Klebsiella pneumoniae | 16 - >128 | 64 | 128 | 128 |
| Proteus mirabilis | 2 - 32 | 8 | 16 | 64 |
Note: MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. Data is compiled from multiple sources.[1][4][5]
In Vitro Activity Against Anaerobic Bacteria
A significant advantage of this compound is its pronounced activity against a wide array of anaerobic bacteria, a feature where spectinomycin is largely inactive.[6][7] This includes clinically important species such as Bacteroides fragilis and Clostridium difficile.[1][8]
Table 2: In Vitro Activity of this compound against Anaerobic Bacteria (MIC in µg/mL)
| Bacterial Species | This compound MIC Range | This compound MIC50 | This compound MIC90 |
| Bacteroides fragilis group | 0.5 - 32 | 4 | 16 |
| Bacteroides species | ≤0.12 - 16 | 2 | 8 |
| Clostridium difficile | 0.5 - 8 | 2 | 4 |
| Clostridium perfringens | 0.25 - 4 | 1 | 2 |
| Peptostreptococcus species | 0.25 - 4 | 1 | 2 |
Note: Data is compiled from multiple sources.[1][8]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antibacterial spectrum.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.[6][9]
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for aerobes, Brucella Broth for anaerobes) in a 96-well microtiter plate to obtain a range of concentrations.[6]
-
Inoculum Preparation: The test bacterium is cultured overnight and then suspended in broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well of the microtiter plate.[10]
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.[9]
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic or anaerobic).[6]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.[6]
Figure 1. Workflow for Broth Microdilution MIC Testing.
Agar (B569324) Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.[11]
Protocol:
-
Preparation of Antimicrobial Plates: A stock solution of this compound is prepared. A series of twofold dilutions of the antibiotic are made and added to molten agar (e.g., Mueller-Hinton Agar) before it solidifies.[11] The agar is then poured into petri dishes and allowed to set. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and their density is adjusted to a 0.5 McFarland standard. This is further diluted to obtain a final inoculum of approximately 104 CFU per spot.[11]
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions using a multipoint replicator.[7]
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.[11]
Figure 2. Workflow for Agar Dilution MIC Testing.
Mechanism of Action
This compound, like its parent compound spectinomycin, inhibits bacterial protein synthesis.[12] Its primary target is the bacterial 30S ribosomal subunit.[3]
Spectinomycin binds to a specific site on the 16S rRNA within the 30S subunit, specifically in the minor groove of helix 34.[1][13] This binding site is located at a pivotal point in the head of the 30S subunit.[1] The binding of this compound to this site is thought to sterically hinder the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[3][8] This interference with the translocation step effectively halts the elongation of the polypeptide chain, leading to the inhibition of protein synthesis and ultimately inhibiting bacterial growth.[3]
Figure 3. this compound's Mechanism of Action on Bacterial Protein Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Trospectomycin sulfate chemical structure and properties
An In-Depth Technical Guide to Trospectomycin Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound sulfate. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Chemical Structure and Identification
This compound is a semi-synthetic aminocyclitol antibiotic, an analog of spectinomycin (B156147).[1] Its sulfate salt is the form commonly used in research and development.
Table 1: Chemical Identification of this compound and its Sulfate Salts
| Identifier | This compound (Free Base) | This compound Sulfate Anhydrous | This compound Sulfate Pentahydrate |
| CAS Number | 88669-04-9[2] | 97673-66-0[3] | 88851-61-0[4] |
| Molecular Formula | C₁₇H₃₀N₂O₇[2] | C₁₇H₃₂N₂O₁₁S[3] | C₁₇H₄₂N₂O₁₆S[4] |
| IUPAC Name | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one[2] | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one;sulfuric acid[3] | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one;sulfuric acid;pentahydrate[4] |
| Synonyms | Trospectinomycin, U-63366[2] | U-63366F[5] | Spexil, this compound sulphate[4] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound and its Sulfate Salts
| Property | This compound (Free Base) | This compound Sulfate Anhydrous | This compound Sulfate Pentahydrate |
| Molecular Weight | 374.4 g/mol [2] | 472.5 g/mol [3] | 562.6 g/mol [4] |
| Appearance | Solid (form not specified) | White to light gray or pale buff powder[1] | Crystals from acetone/water |
| Solubility | Not specified | Soluble in water[1] | Not specified |
Mechanism of Action
This compound sulfate exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. As an aminocyclitol antibiotic, its primary target is the bacterial ribosome.
This compound binds to the 30S ribosomal subunit, specifically interacting with helix 34 of the 16S rRNA. This binding event interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon. By preventing this movement, this compound effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.
Materials:
-
This compound sulfate
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Sulfate Stock Solution: Prepare a concentrated stock solution of this compound sulfate in a suitable sterile solvent (e.g., water).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound sulfate that completely inhibits visible growth of the bacteria.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase (Isocratic):
-
A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for best separation.
General Procedure:
-
Standard Preparation: Prepare a stock solution of this compound sulfate of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound sulfate in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min
-
Injection volume: 10-20 µL
-
Detection wavelength: Aminocyclitols lack a strong chromophore, so detection can be challenging. A low UV wavelength (e.g., <220 nm) may be used, or derivatization with a UV-absorbing agent might be necessary for higher sensitivity.
-
-
Analysis: Inject the standards and samples. The concentration of this compound sulfate in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Synthesis Overview
This compound is a semi-synthetic derivative of spectinomycin. A reported synthesis involves a five-step process starting from spectinomycin with an overall yield of 13.3%.[6] This process includes a novel oxidation of a silyl (B83357) enol ether and a gamma-alkylation of an enone.[6] A detailed, step-by-step protocol for this synthesis is not publicly available.
Conclusion
This compound sulfate is a promising broad-spectrum antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. This technical guide provides foundational information for researchers working with this compound. Further optimization of analytical methods and exploration of its full therapeutic potential are warranted.
References
- 1. Streptomycin Sulfate | C42H84N14O36S3 | CID 19648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C17H30N2O7 | CID 55886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound sulfate anhydrous | C17H32N2O11S | CID 9934492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Sulfate | C17H42N2O16S | CID 6917880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
Early Pharmacokinetic Studies of Trospectomycin: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Trospectomycin (U-63366F), a novel aminocyclitol antibiotic and an analogue of spectinomycin (B156147), was the subject of several key pharmacokinetic studies in the late 1980s and early 1990s. These early investigations in both animal models and humans were crucial in characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, laying the groundwork for its potential clinical applications. This technical guide synthesizes the findings from these seminal studies, presenting a comprehensive overview of the early understanding of this compound's pharmacokinetics. The information is intended for researchers, scientists, and drug development professionals interested in the history and foundational data of this compound.
Data Presentation
The quantitative pharmacokinetic data from early studies in humans and various animal species are summarized in the tables below for ease of comparison.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Human Volunteers
| Administration Route | Dose (mg) | Cmax (µg/mL) | Tmax (min) | AUC (h·µg/mL) | Serum Half-life (h) | Data Source |
| Intravenous (IV) | 1000 | 81.2 | 25 | 156.6 | 2.2 | Microbiological Assay[1] |
| Intravenous (IV) | 1000 | 82.4 | 25 | 157.0 | 2.18 | HPLC Assay[2] |
| Intramuscular (IM) | 1000 | 28.7 | 75 | 116.2 | 2.2 | Microbiological Assay[1] |
Note: The HPLC assay revealed a biphasic elimination with a prolonged tissue half-life of approximately 36 hours.[1]
Table 2: Single-Dose Pharmacokinetics of this compound in Animal Models
| Species | Administration Route | Dose (mg/kg) | Elimination Half-lives (h) | Key Findings | Data Source |
| Rat | IV, IM, SC | 50-200 | 0.3-0.4 and 45-80 | Biphasic elimination, primarily excreted as unchanged drug in urine.[3] | [3] |
| Dog | Not Specified | 25-100 | 0.4-0.8 and 30-70 | Biphasic elimination, large volume of distribution, clearance within the normal range for glomerular filtration rate.[4] | [4] |
| Rabbit | Not Specified | Not Specified | 0.4 and 90-120 | Biphasic elimination, large volume of distribution, clearance within the normal range for glomerular filtration rate.[4] | [4] |
Experimental Protocols
Detailed experimental protocols from the early studies are summarized below based on available information. It is important to note that the full experimental details were not always available in the abstracts of the cited papers.
Human Pharmacokinetic Studies
-
Study Design: Early clinical studies were typically single-dose, randomized trials in healthy male volunteers.[2][5] Doses ranging from 75 mg to 1000 mg of this compound sulfate (B86663) were administered either as a 20-minute intravenous infusion or an intramuscular injection.[5]
-
Sample Collection: Blood samples were collected at various time points following drug administration to determine serum concentrations.
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): An HPLC assay was utilized for the sensitive and specific quantification of this compound in serum.[1] This method was crucial in revealing the biphasic nature of this compound's elimination.[1]
-
Microbiological Assay: A microbiological assay was also employed to determine the concentration of biologically active this compound.[1]
-
Preclinical Pharmacokinetic Studies in Animals
-
Animal Models: Studies were conducted in male and female rats, dogs, and rabbits.[3][4]
-
Drug Administration: this compound sulfate, including a [3H]-labeled version, was administered via intravenous (IV), intramuscular (IM), and subcutaneous (SC) routes.[3][4]
-
Sample Analysis:
-
Radiolabeling: The use of [3H]this compound sulfate allowed for the tracking of the drug and its potential metabolites in plasma, urine, and feces.[3][4]
-
Chromatography: Unchanged this compound and any radioactive components in biological samples were analyzed, likely using chromatographic techniques to separate different compounds.[3][4]
-
Visualizations
The following diagrams illustrate the generalized workflows of the key experimental processes described in the early this compound pharmacokinetic studies.
Caption: Generalized workflow of early human pharmacokinetic studies of this compound.
Caption: Generalized workflow of preclinical pharmacokinetic studies of this compound.
Core Findings from Early Studies
The initial pharmacokinetic evaluations of this compound provided several key insights into its behavior in biological systems:
-
Absorption: this compound was well-absorbed following both intravenous and intramuscular administration in humans.[1]
-
Elimination: The elimination of this compound from the body is biphasic, characterized by a short initial serum half-life of approximately 2.2 hours and a much longer terminal tissue half-life of around 36 hours.[1] This suggests that the drug distributes into tissues and is eliminated from them more slowly than from the serum.
-
Excretion: The primary route of elimination appears to be through the kidneys, with a significant portion of the drug excreted unchanged in the urine.[3] In rats, over 40% of the administered dose was excreted within the first 4 hours, mainly via the urinary route.[3]
-
Linearity: The pharmacokinetics of this compound appeared to be linear over the dose ranges studied in both humans and dogs, with Cmax and AUC increasing proportionally with the dose.[2][4]
-
Distribution: A large volume of distribution was observed in animal models, indicating significant retention of the drug by tissues.[4]
-
Metabolism: In early studies in rats, the majority of the radioactivity in plasma was associated with the unchanged parent drug, suggesting limited metabolism.[3]
Conclusion
The early pharmacokinetic studies of this compound provided a solid foundation for understanding its disposition in the body. These investigations, conducted in the late 1980s and early 1990s, successfully characterized its absorption, biphasic elimination, and primary route of excretion. The use of both HPLC and microbiological assays provided a comprehensive picture of both the chemical concentration and biological activity of the drug. While these studies were pivotal, further research would be necessary to fully elucidate the metabolic pathways and the clinical implications of the long terminal half-life. This technical guide serves as a valuable resource for scientists and researchers, offering a concise yet detailed summary of the foundational pharmacokinetic data for this compound.
References
- 1. This compound, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of intravenously administered this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and fate of 3H-trospectomycin sulphate, a novel aminocyclitol antibiotic, in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and fate of [3H]this compound sulfate, a novel aminocyclitol antibiotic, in male and female dogs and rabbits. Allometric scaling with human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound sulphate in healthy subjects after single intravenous and intramuscular doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Trospectomycin: A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trospectomycin, a novel aminocyclitol antibiotic and an analogue of spectinomycin (B156147), demonstrates broad-spectrum antibacterial activity against a variety of clinically significant pathogens.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to elucidate its function. Quantitative data on its efficacy are presented, along with detailed experimental protocols and diagrammatic representations of its mechanism of action and relevant experimental workflows.
Introduction
This compound (U-63366F) is a semi-synthetic antibiotic derived from spectinomycin.[1] It belongs to the aminocyclitol class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis.[3][4][5] this compound exhibits enhanced potency and a broader spectrum of activity compared to its parent compound, spectinomycin, showing effectiveness against both aerobic and anaerobic bacteria, including Gram-positive and Gram-negative species.[1][2][6] This guide will delve into the core aspects of this compound's biological functions and its interactions with bacterial cellular machinery.
Biological Activity and Antibacterial Spectrum
This compound has demonstrated significant in vitro activity against a wide range of clinical isolates. It is notably more active than spectinomycin, with reports indicating a 4- to 32-fold greater potency against numerous bacterial species.[1][7][8] Its spectrum of activity includes important pathogens responsible for sexually transmitted diseases, pelvic inflammatory disease, and infections in cancer patients.[1][7]
Quantitative Efficacy Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC values of this compound against various bacterial species as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Aerobic Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | - | - | 16 | - | [6] |
| Staphylococcus epidermidis | - | - | 16 | - | [6] |
| Streptococcus pneumoniae | - | - | 4 | - | [6] |
| Streptococcus pyogenes | - | - | 2 | - | [6] |
| Enterococcus faecalis | 69 | - | - | - | [9] |
| Haemophilus influenzae | - | - | 4 | - | [1] |
| Moraxella catarrhalis | - | - | 2 | - | [1] |
| Neisseria gonorrhoeae | - | - | 8 | - | [1] |
| Escherichia coli | - | - | 64 | - | [1] |
| Klebsiella pneumoniae | - | - | 64 | - | [1] |
| Proteus mirabilis | - | - | 16 | - | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Bacteroides fragilis group | 189 | - | 16 | - | [6] |
| Bacteroides species | 65 | - | 16 | - | [6] |
| Clostridium difficile | - | - | 8 | - | [1] |
| Clostridium species | - | - | 8 | - | [1] |
Molecular Target and Mechanism of Action
The primary molecular target of this compound, like its parent compound spectinomycin, is the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit and interferes with protein synthesis.
Ribosomal Binding Site
This compound's mechanism of action involves binding to the 16S rRNA component of the 30S ribosomal subunit. This interaction is believed to occur within the head domain of the 30S subunit, near the decoding center. Chemical footprinting studies on spectinomycin have identified specific nucleotide interactions, particularly with helix 34 of the 16S rRNA, involving residues such as G1064 and C1192.[10][11] This binding event is thought to lock the head of the 30S subunit in a conformation that prevents the translocation of the peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation phase of protein synthesis.
Inhibition of Protein Synthesis
By binding to the 30S subunit, this compound sterically hinders the movement of the ribosome along the mRNA transcript. This leads to a cessation of polypeptide chain elongation and, consequently, the inhibition of bacterial growth. This mechanism is primarily bacteriostatic for many bacterial species, although bactericidal activity has been observed against certain pathogens like Haemophilus influenzae and Neisseria gonorrhoeae.[12]
References
- 1. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. youtube.com [youtube.com]
- 5. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity against aerobes and anaerobes of this compound versus spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antibacterial activity of this compound (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activity 'in vitro' of this compound against high-level antibiotic-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of antibiotics with functional sites in 16S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectinomycin interacts specifically with the residues G1064 and C1192 in 16S rRNA, thereby potentially freezing this molecule into an inactive conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bactericidal activity and postantibiotic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Trospectomycin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to trospectomycin, a semi-synthetic analog of spectinomycin (B156147). This document details the molecular underpinnings of resistance, presents quantitative data on antibiotic susceptibility, outlines detailed experimental protocols for studying these mechanisms, and provides visual representations of key pathways and workflows.
Core Mechanisms of this compound Resistance
Resistance to this compound, much like its parent compound spectinomycin, is primarily achieved through three principal molecular strategies employed by bacteria: target site modification, enzymatic inactivation, and active efflux.
Target Site Modification
This compound, an aminocyclitol antibiotic, functions by binding to the 30S ribosomal subunit and inhibiting protein synthesis. Alterations in the drug's binding site can significantly reduce its efficacy.
-
16S rRNA Mutations: The most frequently observed mechanism of high-level spectinomycin resistance involves mutations within the 16S rRNA, a critical component of the 30S ribosomal subunit. These mutations typically occur in helix 34, a region directly involved in spectinomycin binding. A common mutation is a C-to-G transversion at position 1192 (Escherichia coli numbering), which disrupts the binding pocket for the antibiotic. Other mutations in this region, such as at position 1066, have also been reported to confer resistance, albeit sometimes at a lower level.
-
Ribosomal Protein S5 Alterations: Mutations in the rpsE gene, which encodes the ribosomal protein S5, can also lead to spectinomycin resistance. These mutations can include deletions or amino acid substitutions that alter the structure of the S5 protein, which is located near the spectinomycin binding site on the 30S subunit. These changes are thought to allosterically affect the conformation of the 16S rRNA, thereby reducing the binding affinity of this compound.
Enzymatic Inactivation
Bacteria can produce enzymes that chemically modify and inactivate this compound, rendering it unable to bind to its ribosomal target.
-
Adenylylation/Nucleotidylation: A primary mechanism of enzymatic inactivation is the adenylylation of the antibiotic. Aminoglycoside adenylyltransferases (also known as nucleotidyltransferases) catalyze the transfer of an adenylyl group from ATP to a hydroxyl group on the this compound molecule. Specifically, this compound has been shown to be adenylylated at the 6-hydroxyl position, forming this compound 6-(5'-adenylate), a biologically inactive compound[1]. The genes encoding these enzymes, often designated as aadA, are frequently located on mobile genetic elements such as plasmids and integrons, facilitating their spread among bacterial populations.
-
Phosphorylation: Another potential, though less specifically documented for this compound itself, is phosphorylation. Aminoglycoside phosphotransferases can inactivate related antibiotics by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the drug. Given that spectinomycin can be inactivated by phosphotransferases, it is plausible that this compound is also a substrate for some of these enzymes.
Active Efflux
While less characterized specifically for this compound, active efflux is a well-established mechanism of resistance to a broad range of antibiotics. Efflux pumps are membrane-associated protein complexes that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. It is conceivable that multidrug resistance (MDR) efflux pumps, particularly in Gram-negative bacteria, could recognize and expel this compound, contributing to reduced susceptibility.
Quantitative Data on this compound Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of bacterial species, providing a quantitative measure of its activity and the impact of resistance.
Table 1: Comparative in vitro Activity of this compound and Spectinomycin against Various Bacterial Isolates
| Bacterial Species | Number of Isolates | This compound MIC90 (µg/mL) | Spectinomycin MIC90 (µg/mL) |
| Staphylococcus aureus | 50 | 16 | >128 |
| Staphylococcus epidermidis | 30 | 8 | 128 |
| Streptococcus pyogenes | 25 | 4 | 32 |
| Streptococcus pneumoniae | 30 | 8 | 64 |
| Haemophilus influenzae | 50 | 8 | 32 |
| Neisseria gonorrhoeae | 66 | 8 | 32 |
| Escherichia coli | 50 | 64 | 64 |
| Klebsiella pneumoniae | 30 | 128 | 128 |
| Proteus mirabilis | 25 | 32 | 64 |
| Bacteroides fragilis group | 218 | 16 | >64 |
Data compiled from multiple sources, including Zurenko et al. (1988) and Barry et al. (1989).[2]
Table 2: Tentative Zone Size Breakpoints for this compound Disk Diffusion Susceptibility Testing (30-µg disk)
| Interpretation | Zone Diameter (mm) | Corresponding MIC (µg/mL) |
| Susceptible | ≥ 17 | ≤ 16 |
| Intermediate | 14 - 16 | 32 |
| Resistant | ≤ 13 | ≥ 64 |
As recommended by Barry et al. (1989).
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound sulfate (B86663) powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobes; specific media for other organisms (e.g., Haemophilus Test Medium for H. influenzae)
-
Bacterial culture in logarithmic growth phase
-
Sterile diluent (e.g., 0.85% saline)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., water).
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile broth. b. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the antibiotic concentration in each well, so the initial concentrations should be prepared at 2x the final desired concentration.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 200 µL of sterile CAMHB (no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Aminoglycoside Adenylyltransferase (AAT) Activity Assay
This protocol measures the activity of AAT enzymes that inactivate this compound.
Materials:
-
Crude enzyme extract from a spectinomycin-resistant bacterial strain or purified AAT enzyme.
-
This compound sulfate
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.8)
-
[α-³²P]ATP or a non-radioactive detection method (e.g., HPLC)
-
Thin-layer chromatography (TLC) plates or HPLC system
Procedure (using a radioactive label):
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
50 mM Tris-HCl (pH 7.8)
-
10 mM MgCl₂
-
2 mM dithiothreitol (B142953) (DTT)
-
0.2 mM this compound
-
0.1 mM ATP
-
A small amount of [α-³²P]ATP as a tracer
-
Crude enzyme extract or purified enzyme
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stopping the Reaction: Stop the reaction by adding an equal volume of ice-cold ethanol (B145695) or by heating to 95°C for 5 minutes.
-
Separation of Products: a. Centrifuge the mixture to pellet any precipitated protein. b. Spot the supernatant onto a TLC plate. c. Develop the TLC plate using an appropriate solvent system (e.g., isopropanol:ammonia:water).
-
Detection: a. Expose the TLC plate to an X-ray film or a phosphorimager screen to visualize the radiolabeled spots. b. The formation of a new radioactive spot corresponding to adenylylated this compound indicates enzyme activity. The amount of product formed can be quantified by densitometry.
Alternative HPLC-based method: A non-radioactive version of this assay can be performed by using a higher concentration of ATP and monitoring the formation of adenylylated this compound and the consumption of this compound by reverse-phase HPLC.
Visualizing Resistance Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the core concepts of this compound resistance.
Caption: Overview of the three primary mechanisms of bacterial resistance to this compound.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: A generalized signaling pathway for a two-component system regulating antibiotic resistance.
References
Trospectomycin vs. Spectinomycin: A Foundational Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of trospectomycin and spectinomycin (B156147), focusing on their foundational differences in chemical structure, mechanism of action, antibacterial spectrum, and resistance profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Core Foundational Differences
Spectinomycin is an aminocyclitol antibiotic produced by the bacterium Streptomyces spectabilis.[1] this compound is a semi-synthetic analog of spectinomycin, specifically 6'-n-propylspectinomycin, developed to enhance its antibacterial properties.[1] This structural modification results in a broader spectrum of activity for this compound, particularly against anaerobic bacteria and certain Gram-positive organisms.[2][3]
Chemical Structure
The core chemical structure of both compounds is the aminocyclitol ring system. The key difference lies in the substitution at the 6'-position of the spectinomycin molecule. This compound possesses an n-propyl group at this position, which is absent in spectinomycin. This seemingly minor alteration has a significant impact on the drug's antibacterial activity.
Mechanism of Action
Both spectinomycin and this compound are inhibitors of bacterial protein synthesis. They exert their bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome.[1] This binding interferes with the translocation of peptidyl-tRNA from the A site to the P site, thereby halting peptide chain elongation. While both drugs share this primary mechanism, the modification in this compound may influence its binding affinity and interaction with the ribosomal target, contributing to its broader activity.
Comparative Antibacterial Spectrum
This compound exhibits a broader and more potent spectrum of activity compared to spectinomycin. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for both antibiotics against a range of clinically relevant bacteria.
Table 1: In Vitro Activity against Aerobic Bacteria
| Organism | This compound MIC (µg/mL) | Spectinomycin MIC (µg/mL) |
| Staphylococcus aureus | 2 - 16 | 8 - 128 |
| Staphylococcus epidermidis | 2 - 16 | 16 - 128 |
| Streptococcus pyogenes | 0.5 - 4 | 4 - 32 |
| Streptococcus pneumoniae | 1 - 8 | 8 - 64 |
| Enterococcus faecalis | 8 - 64 | 32 - >128 |
| Haemophilus influenzae | 0.5 - 4 | 4 - 32 |
| Moraxella catarrhalis | 1 - 8 | 8 - 64 |
| Neisseria gonorrhoeae | 4 - 16 | 8 - 32 |
| Escherichia coli | 16 - 64 | 16 - 64 |
| Klebsiella pneumoniae | 32 - 128 | 32 - 128 |
| Proteus mirabilis | 16 - 64 | 32 - 128 |
Note: MIC values are presented as ranges compiled from multiple studies and can vary depending on the strain and testing methodology.
Table 2: In Vitro Activity against Anaerobic Bacteria
| Organism | This compound MIC (µg/mL) | Spectinomycin MIC (µg/mL) |
| Bacteroides fragilis | 2 - 16 | >128 |
| Prevotella melaninogenica | 0.5 - 4 | 64 - >128 |
| Fusobacterium nucleatum | 0.25 - 2 | 32 - 128 |
| Clostridium perfringens | 1 - 8 | 64 - >128 |
| Clostridium difficile | 4 - 32 | >128 |
| Peptostreptococcus spp. | 0.5 - 4 | 32 - 128 |
Note: MIC values are presented as ranges compiled from multiple studies and can vary depending on the strain and testing methodology.
Mechanisms of Resistance
Bacterial resistance to both spectinomycin and this compound can occur through several mechanisms.
Enzymatic Inactivation
The most common mechanism of resistance to spectinomycin is enzymatic modification by adenylyltransferase enzymes, encoded by aadA genes. These enzymes catalyze the transfer of an adenylyl group from ATP to the 9-hydroxyl group of the spectinomycin molecule, rendering it unable to bind to the ribosome. This compound is also susceptible to inactivation by these same enzymes, leading to cross-resistance between the two drugs.[2]
Ribosomal Alterations
Mutations in the 16S rRNA component of the 30S ribosomal subunit can alter the binding site of spectinomycin and this compound, leading to reduced affinity and antibiotic resistance. Additionally, mutations in ribosomal proteins, such as S5, have also been implicated in resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for aerobic bacteria or Brucella Broth for anaerobic bacteria
-
Antibiotic stock solutions (this compound and spectinomycin)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Sterile diluent (e.g., saline)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in the appropriate broth directly in the microtiter plates. The final volume in each well should be 100 µL.
-
Inoculate each well (except for a sterility control well) with 5 µL of the standardized bacterial suspension.
-
Include a growth control well containing only broth and the bacterial inoculum.
-
Incubate the plates at 35-37°C for 18-24 hours (aerobes) or in an anaerobic environment for 48 hours (anaerobes).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
This method involves incorporating the antibiotic into an agar (B569324) medium upon which the microorganisms are inoculated.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Antibiotic stock solutions
-
Bacterial inoculum standardized to 1 x 10^4 CFU/spot
-
Petri dishes
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare a series of agar plates each containing a different concentration of the antibiotic. This is done by adding the appropriate amount of antibiotic stock solution to molten agar before pouring the plates.
-
Once the agar has solidified, spot-inoculate the surface with the standardized bacterial suspensions.
-
Incubate the plates under the same conditions as the broth microdilution method.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
Enzymatic Inactivation Assay
This assay is used to determine if bacterial resistance is due to enzymatic modification of the antibiotic.
Materials:
-
Crude enzyme extract from the resistant bacterial strain
-
Spectinomycin or this compound solution
-
ATP solution
-
Reaction buffer (e.g., Tris-HCl)
-
Method for quantifying the remaining active antibiotic (e.g., bioassay or HPLC)
Procedure:
-
Prepare a crude enzyme extract from the resistant bacterial strain by sonication or other cell lysis methods, followed by centrifugation to remove cell debris.
-
Set up a reaction mixture containing the antibiotic, ATP, the crude enzyme extract, and the reaction buffer.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by heat inactivation).
-
Determine the concentration of the remaining active antibiotic in the reaction mixture using a suitable method and compare it to a control reaction without the enzyme extract. A significant decrease in the active antibiotic concentration indicates enzymatic inactivation.
Synthesis of this compound from Spectinomycin
The synthesis of this compound from spectinomycin is a five-step process.[1]
Step 1: Protection of the Amino Groups The two primary amino groups of spectinomycin are protected, for example, by reacting with a suitable protecting agent like benzyl (B1604629) chloroformate in the presence of a base.
Step 2: Formation of the Silyl (B83357) Enol Ether The protected spectinomycin is then treated with a strong base (e.g., lithium diisopropylamide) and a silylating agent (e.g., trimethylsilyl (B98337) chloride) to form a silyl enol ether at the 3'-position.
Step 3: Oxidation to the Enone The silyl enol ether is oxidized to an enone using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).
Step 4: 1,4-Conjugate Addition of the Propyl Group The enone undergoes a 1,4-conjugate addition (Michael addition) with a propyl nucleophile, typically derived from a propyl cuprate (B13416276) reagent, to introduce the 6'-n-propyl group.
Step 5: Deprotection The protecting groups on the amino groups are removed (e.g., by hydrogenolysis) to yield this compound.
Visualizations
Mechanism of Action: Inhibition of Protein Synthesis
Caption: Inhibition of bacterial protein synthesis by spectinomycin and this compound.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Logical Relationship: Mechanism of Resistance
References
In-Vitro Efficacy of Trospectomycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin, a novel aminocyclitol antibiotic, is an analogue of spectinomycin (B156147). It demonstrates a broad spectrum of antibacterial activity and has been evaluated for its efficacy against a wide range of clinically significant bacterial pathogens. This technical guide provides an in-depth overview of the initial in-vitro evaluation of this compound, focusing on its mechanism of action, antibacterial spectrum, and detailed experimental protocols for its assessment.
Mechanism of Action
This compound, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting protein synthesis. The primary target is the bacterial 30S ribosomal subunit. This compound binds to a specific site within the 16S rRNA, specifically in a region known as helix 34.[1][2] This binding interaction involves nucleotides G1064 and C1192 and occurs at a pivotal point in the head of the 30S subunit.[3][4] By binding to this site, this compound is thought to lock the 30S subunit in an inactive conformation, thereby preventing the essential translocation step of the ribosome along the messenger RNA (mRNA).[1][2] This steric blockade of translocation halts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial protein synthesis and inhibition of bacterial growth.
In-Vitro Antibacterial Spectrum
This compound has demonstrated significant in-vitro activity against a diverse array of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species. Notably, it is often more potent than spectinomycin.
Gram-Positive Aerobes
This compound shows considerable activity against various Gram-positive cocci. It has been reported to be more active than amikacin (B45834) against most tested isolates of Staphylococcus and Streptococcus species.[5] Its activity is comparable to vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[6]
Gram-Negative Aerobes
The activity of this compound against Gram-negative aerobes is more variable. While it shows good activity against organisms such as Haemophilus influenzae and Neisseria gonorrhoeae, its efficacy against members of the Enterobacteriaceae family is generally moderate and comparable to that of spectinomycin.[7][8]
Anaerobic Bacteria
This compound exhibits robust activity against a wide range of anaerobic bacteria. It has shown excellent in-vitro efficacy against the Bacteroides fragilis group and other Bacteroides species, with activity comparable or superior to clindamycin.[6][9]
Atypical Bacteria
This compound has also demonstrated potent activity against atypical pathogens that are common causes of sexually transmitted and respiratory infections. This includes significant efficacy against Chlamydia trachomatis, Mycoplasma species, and Ureaplasma urealyticum.[7]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in-vitro activity of this compound against a selection of clinically relevant bacteria, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.
Table 1: In-Vitro Activity of this compound against Aerobic Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | - | - | - | - | [5][6] |
| Staphylococcus epidermidis | - | - | - | - | [6][10] |
| Streptococcus spp. | - | - | - | - | [5][7] |
| Haemophilus influenzae | - | - | - | - | [7][8] |
| Neisseria gonorrhoeae | - | - | - | - | [7] |
Table 2: In-Vitro Activity of this compound against Anaerobic and Atypical Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis group | 301 | - | - | - | [6] |
| Bacteroides spp. | 97 | - | ≤4 | - | [9] |
| Chlamydia trachomatis | - | - | - | - | [7] |
| Mycoplasma spp. | - | - | - | - | [7] |
| Ureaplasma urealyticum | - | - | - | - | [7] |
(Note: Dashes indicate that specific data points were not available in the cited literature.)
Experimental Protocols
The determination of in-vitro efficacy of this compound primarily relies on standardized methods for Minimum Inhibitory Concentration (MIC) testing. The two most common methods are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Agar Dilution Method
In the agar dilution method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. Once the agar has solidified, a standardized inoculum of the test bacteria is spotted onto the surface of each plate. The plates are incubated, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits bacterial growth on the agar surface.
References
- 1. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations Conferring Aminoglycoside and Spectinomycin Resistance in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro activity of this compound (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of this compound (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro susceptibilities of oral pigmented Bacteroides species to this compound and other selected antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity against aerobes and anaerobes of this compound versus spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trospectomycin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of Trospectomycin against a variety of clinically relevant bacteria. The included data and methodologies are intended to guide researchers in the accurate assessment of this antibiotic's potency.
Introduction
This compound (U-63366F) is a novel aminocyclitol antibiotic, an analog of spectinomycin (B156147), with a broad spectrum of antibacterial activity.[1] It has demonstrated greater in vitro potency than spectinomycin against numerous bacterial species.[1] Accurate and reproducible MIC testing is crucial for determining the susceptibility of bacterial isolates to this compound, guiding preclinical and clinical research, and informing therapeutic strategies. The standard methods for MIC determination are broth microdilution and agar (B569324) dilution.[2][3]
Mechanism of Action
As an analog of spectinomycin, this compound is understood to exert its antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This action disrupts essential cellular processes, leading to the inhibition of bacterial growth.
Spectrum of Activity
This compound has shown significant in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. It is notably more active than spectinomycin against staphylococci, streptococci, Haemophilus influenzae, Branhamella catarrhalis, Neisseria gonorrhoeae, Proteus species, and various anaerobic species including Bacteroides and Clostridium species.[1]
Data Presentation: this compound MIC Values
The following tables summarize the in vitro activity of this compound against a selection of clinically significant bacteria. MIC values are presented as either a range, MIC₅₀ (the concentration inhibiting 50% of isolates), or MIC₉₀ (the concentration inhibiting 90% of isolates).
Table 1: In Vitro Activity of this compound Against Aerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 613 | --- | --- | --- | [4] |
| Staphylococcus epidermidis | --- | --- | --- | --- | [4] |
| Streptococcus pneumoniae | --- | --- | --- | --- | [5] |
| Haemophilus influenzae | --- | --- | --- | --- | [1] |
| Neisseria gonorrhoeae | 66 | --- | --- | --- | [6] |
| Escherichia coli | --- | --- | --- | --- | [7][8] |
Table 2: In Vitro Activity of this compound Against Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis group | 218 | --- | --- | 16 | [9] |
| Prevotella spp. | 130 | --- | --- | 16 | [9] |
| Porphyromonas spp. | 130 | --- | --- | 16 | [9] |
| Fusobacterium spp. | 49 | --- | --- | 16 | [9] |
| Peptostreptococcus spp. | 50 | --- | --- | 16 | [9] |
| Clostridium spp. | 53 | --- | --- | 16 | [9] |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution MIC Testing
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound sulfate (B86663) powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobic bacteria
-
Appropriate broth medium for fastidious organisms or anaerobes (e.g., Haemophilus Test Medium, Brucella broth supplemented with hemin (B1673052) and vitamin K)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound sulfate in a suitable sterile solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested, resulting in a total volume of 100 µL and a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well.
-
Leave one well with only broth as a negative control (sterility control) and one well with broth to be inoculated as a positive control (growth control).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in the appropriate broth to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well. The this compound concentrations will now be half of the initial dilution series (e.g., 32 µg/mL to 0.03 µg/mL).
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air for aerobic organisms. For anaerobic bacteria, incubate in an anaerobic environment.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.
-
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for Broth Microdilution MIC Testing.
Protocol 2: Agar Dilution MIC Testing
This method involves incorporating this compound into an agar medium at various concentrations.
Materials:
-
This compound sulfate powder
-
Mueller-Hinton Agar (MHA) for non-fastidious aerobic bacteria
-
Appropriate agar medium for fastidious organisms or anaerobes
-
Sterile petri dishes
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare a series of sterile tubes each containing 18 mL of molten and cooled (45-50°C) agar medium.
-
Prepare a series of this compound dilutions in a sterile diluent at 10 times the final desired concentrations.
-
Add 2 mL of each this compound dilution to a corresponding tube of molten agar to create the desired final concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Also prepare a control plate with no this compound.
-
Mix each tube thoroughly and pour the contents into sterile petri dishes. Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland).
-
Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Using a multipoint replicator, inoculate the surface of each agar plate with a spot of each bacterial suspension to be tested. Each spot should deliver approximately 1-2 µL, resulting in a final inoculum of about 10⁴ CFU per spot.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for aerobic organisms. For anaerobic bacteria, incubate in an anaerobic environment.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
-
Workflow for Agar Dilution MIC Testing
Caption: Workflow for Agar Dilution MIC Testing.
Quality Control
For accurate and reproducible MIC results, it is essential to perform quality control (QC) testing with each batch of MIC tests. Standard QC strains, such as those recommended by CLSI (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Enterococcus faecalis ATCC 29212), should be tested concurrently. The resulting MIC values for the QC strains must fall within the acceptable ranges specified by CLSI. Although specific QC ranges for this compound are not defined by current CLSI documents, establishing in-house ranges with well-characterized strains is recommended.
Interpretation of Results
The interpretation of this compound MICs as susceptible, intermediate, or resistant requires established clinical breakpoints, which are determined by regulatory agencies such as the FDA and organizations like CLSI.[10] As of the latest CLSI guidelines, specific breakpoints for this compound may not be available. Researchers should refer to the most current CLSI M100 document or relevant publications for any updated interpretive criteria. Tentative breakpoints have been suggested in some studies, for example, for disk diffusion tests, a 30-µg disk is recommended, with tentative zone size breakpoints of ≤13 mm for resistance (MIC, ≥64 µg/ml) and ≥17 mm for susceptibility (MIC, ≤16 µg/ml).[6]
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the in vitro evaluation of this compound. Adherence to standardized methodologies and rigorous quality control will ensure the generation of reliable and comparable MIC data, which is fundamental for the continued research and development of this promising antibiotic.
References
- 1. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar dilution - Wikipedia [en.wikipedia.org]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of this compound (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity against aerobes and anaerobes of this compound versus Spectinomycin [air.unimi.it]
- 6. Antibacterial activity of this compound (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on serum sensitivity of Escherichia coli UC 9451 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on serum sensitivity of Escherichia coli UC 9451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibility of 539 gram-positive and gram-negative anaerobes to new agents, including RP59500, biapenem, this compound and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Application Notes and Protocols for Assessing Trospectomycin In-Vivo Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin, a novel aminocyclitol antibiotic and an analog of spectinomycin (B156147), has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] These application notes provide detailed protocols for assessing the in-vivo efficacy, pharmacokinetics, and toxicology of this compound in established animal models. The following sections offer step-by-step methodologies for key experiments, data presentation guidelines, and visualizations to aid in the preclinical evaluation of this compound.
In-Vivo Efficacy Assessment in Murine Infection Models
The in-vivo antibacterial activity of this compound can be evaluated in various murine infection models that mimic human diseases. Standard models include sepsis, pneumonia, and systemic infection models.
Murine Sepsis Model
The murine sepsis model is a critical tool for evaluating the efficacy of antibiotics against systemic infections. A common method to induce sepsis is through cecal ligation and puncture (CLP) or intraperitoneal injection of a bacterial suspension or a standardized fecal slurry.
Experimental Protocol: Murine Sepsis Model (Fecal Slurry Induction)
-
Animal Model: Use specific pathogen-free C57BL/6 mice (or other appropriate strains), aged 8-12 weeks. House animals in a controlled environment.
-
Induction of Sepsis:
-
Prepare a fecal slurry from fresh cecal contents of healthy donor mice.
-
Anesthetize experimental mice with an appropriate anesthetic (e.g., isoflurane).
-
Inject a predetermined lethal dose (e.g., LD50) of the fecal slurry intraperitoneally (IP).
-
-
This compound Administration:
-
At a specified time post-infection (e.g., 2 or 4 hours), administer this compound via a clinically relevant route (e.g., subcutaneous [SC] or intravenous [IV]).
-
Include multiple dose groups to determine a dose-response relationship.
-
A vehicle control group (receiving only the vehicle used to dissolve this compound) and a positive control group (treated with a standard-of-care antibiotic) should be included.
-
-
Monitoring and Endpoints:
-
Monitor animal survival for a predetermined period (e.g., 7-14 days).
-
At selected time points (e.g., 24, 48 hours post-treatment), collect blood and tissue samples (liver, spleen, kidneys) for bacterial load determination (CFU counts).
-
Measure inflammatory markers (e.g., cytokines like TNF-α, IL-6) in serum.
-
Record clinical signs of illness (e.g., body temperature, weight loss, activity level).
-
Murine Pneumonia Model
This model is essential for assessing this compound's efficacy against respiratory pathogens.
Experimental Protocol: Murine Pneumonia Model
-
Animal Model: Use immunocompetent or neutropenic mice (e.g., rendered neutropenic with cyclophosphamide) depending on the pathogen and study objectives.
-
Induction of Pneumonia:
-
Anesthetize mice lightly.
-
Instill a defined inoculum of a relevant respiratory pathogen (e.g., Streptococcus pneumoniae or Klebsiella pneumoniae) intranasally or intratracheally.
-
-
This compound Administration:
-
Initiate treatment at a specified time post-infection (e.g., 2, 6, or 12 hours).
-
Administer this compound via a suitable route (e.g., SC, IV, or potentially aerosolized).
-
Include dose-ranging groups, a vehicle control, and a positive control.
-
-
Monitoring and Endpoints:
-
Monitor survival over a defined period.
-
At specific time points, harvest lungs for bacterial load quantification (CFU/gram of tissue).
-
Perform histological analysis of lung tissue to assess inflammation and tissue damage.
-
Measure bacterial dissemination to other organs (e.g., spleen, blood).
-
Data Presentation: In-Vivo Efficacy
Summarize quantitative data in clear and structured tables for easy comparison.
Table 1: Survival Rates in Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Animals | Survival Rate (%) |
| Vehicle Control | - | SC | 10 | 10 |
| This compound | 10 | SC | 10 | 40 |
| This compound | 30 | SC | 10 | 70 |
| This compound | 100 | SC | 10 | 90 |
| Positive Control | X | SC | 10 | 90 |
Table 2: Bacterial Clearance in Murine Pneumonia Model (Log10 CFU/gram of Lung Tissue)
| Treatment Group | Dose (mg/kg) | 24h Post-Treatment | 48h Post-Treatment |
| Vehicle Control | - | 7.5 ± 0.5 | 8.2 ± 0.6 |
| This compound | 20 | 5.1 ± 0.4 | 3.8 ± 0.3 |
| This compound | 50 | 3.9 ± 0.3 | < 2.0 |
| Positive Control | X | 4.2 ± 0.4 | < 2.0 |
Pharmacokinetic (PK) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dose selection and predicting clinical efficacy.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Use male and female Sprague-Dawley rats.
-
Drug Administration:
-
Administer a single dose of this compound via the desired route (IV for bioavailability reference, and the intended clinical route, e.g., SC or intramuscular).
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Process blood to obtain plasma or serum.
-
Collect urine and feces over 24 or 48 hours to determine excretion routes.
-
-
Bioanalysis:
-
Quantify this compound concentrations in plasma/serum and excreta using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters.
-
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Subcutaneous (SC) |
| Cmax (µg/mL) | N/A | [Insert Value] |
| Tmax (h) | N/A | [Insert Value] |
| AUC (µg*h/mL) | [Insert Value] | [Insert Value] |
| Half-life (t1/2) (h) | [Insert Value] | [Insert Value] |
| Bioavailability (%) | 100 | [Insert Value] |
| Clearance (mL/h/kg) | [Insert Value] | N/A |
| Volume of Distribution (L/kg) | [Insert Value] | N/A |
Toxicology Assessment
Toxicology studies are vital to determine the safety profile of this compound.
Experimental Protocol: Acute Toxicity (LD50) Study in Mice
-
Animal Model: Use Swiss albino mice.
-
Dose Administration:
-
Administer single, escalating doses of this compound to different groups of mice via the intended clinical route.
-
-
Observation:
-
Observe animals for mortality and clinical signs of toxicity at regular intervals for up to 14 days.
-
-
LD50 Calculation:
-
Calculate the median lethal dose (LD50) using a recognized statistical method (e.g., Probit analysis).
-
Experimental Protocol: Sub-chronic Toxicity Study in Rats
-
Animal Model: Use Sprague-Dawley rats.
-
Dose Administration:
-
Administer this compound daily for a specified period (e.g., 28 or 90 days) at multiple dose levels.
-
-
Monitoring:
-
Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.
-
Perform hematology and clinical chemistry analyses at baseline and at the end of the study.
-
-
Pathology:
-
At the end of the study, perform a full necropsy and histopathological examination of major organs.
-
Table 4: Hematological and Clinical Chemistry Parameters in Rats (28-Day Study)
| Parameter | Control Group | Low Dose | Mid Dose | High Dose |
| Hematology | ||||
| WBC (10^9/L) | [Value] | [Value] | [Value] | [Value] |
| RBC (10^12/L) | [Value] | [Value] | [Value] | [Value] |
| Hemoglobin (g/dL) | [Value] | [Value] | [Value] | [Value] |
| Platelets (10^9/L) | [Value] | [Value] | [Value] | [Value] |
| Clinical Chemistry | ||||
| ALT (U/L) | [Value] | [Value] | [Value] | [Value] |
| AST (U/L) | [Value] | [Value] | [Value] | [Value] |
| BUN (mg/dL) | [Value] | [Value] | [Value] | [Value] |
| Creatinine (mg/dL) | [Value] | [Value] | [Value] | [Value] |
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like its parent compound spectinomycin, is believed to exert its antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.
Caption: this compound's mechanism of action.
Experimental Workflow: In-Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in-vivo efficacy of this compound in an animal infection model.
Caption: Workflow for in-vivo efficacy studies.
References
Application Notes and Protocols for the Evaluation of Trospectomycin in Experimental Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the evaluation of Trospectomycin, a spectinomycin (B156147) analog, in various experimental infection models. The information is intended to guide researchers in designing and executing preclinical studies to assess the efficacy of this antimicrobial agent.
In Vitro Efficacy Evaluation
The in vitro activity of this compound is a primary indicator of its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) is a key parameter determined through standardized methods.
Quantitative In Vitro Activity of this compound
This compound has demonstrated a broad spectrum of activity against a variety of clinically significant Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.[1][2] In many cases, it is more potent than its parent compound, spectinomycin.[1][2]
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | This compound MIC Range (µg/mL) | Spectinomycin MIC Range (µg/mL) |
| Gram-Positive Aerobes | |||||
| Staphylococcus aureus | 41 | 4 | 8 | 2 to >128 | 8 to >128 |
| Staphylococcus epidermidis | 35 | 4 | 8 | 2 to 16 | 8 to 64 |
| Streptococcus pneumoniae | 25 | 2 | 4 | 1 to 8 | 8 to 32 |
| Streptococcus pyogenes (Group A) | 20 | 1 | 2 | 0.5 to 4 | 4 to 16 |
| Streptococcus agalactiae (Group B) | 20 | 2 | 4 | 1 to 8 | 8 to 32 |
| Gram-Negative Aerobes | |||||
| Haemophilus influenzae | 50 | 4 | 8 | 2 to 16 | 8 to 64 |
| Neisseria gonorrhoeae | 100 | 2 | 4 | 1 to 8 | 8 to 32 |
| Escherichia coli | 50 | 16 | 64 | 4 to >128 | 8 to >128 |
| Klebsiella pneumoniae | 25 | 16 | 64 | 8 to >128 | 16 to >128 |
| Anaerobes | |||||
| Bacteroides fragilis group | 40 | 8 | 16 | 2 to 32 | 32 to >128 |
| Clostridium difficile | 20 | 4 | 8 | 2 to 16 | 16 to 64 |
Table 1: Comparative in vitro activity of this compound and Spectinomycin against selected clinical isolates. Data synthesized from multiple sources.[2][3][4][5]
Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB) for aerobic bacteria or Brucella Broth for anaerobic bacteria
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile diluents (e.g., saline or broth)
-
Incubator (aerobic or anaerobic as required)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row, creating a 1:2 dilution (640 µg/mL).
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration range (e.g., 128 µg/mL to 0.125 µg/mL). Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^4 CFU/mL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vivo Efficacy Evaluation
In vivo infection models are crucial for assessing the therapeutic potential of this compound in a physiological context. Murine models are commonly employed for their cost-effectiveness and reproducibility.
Quantitative In Vivo Efficacy of this compound
This compound has shown efficacy in various murine infection models, demonstrating its ability to protect against mortality and reduce bacterial burden.
| Infection Model | Pathogen | Animal Model | Endpoint | ED50 (mg/kg) | Reference |
| Systemic Infection | Streptococcus pyogenes | Mouse | Survival | 1.5 | [1] |
| Systemic Infection | Streptococcus pneumoniae | Mouse | Survival | 3.0 | [1] |
| Systemic Infection | Haemophilus influenzae | Mouse | Survival | 2.5 | [1] |
| Systemic Infection | Escherichia coli | Mouse | Survival | 12.5 | [1] |
| Systemic Infection | Klebsiella pneumoniae | Mouse | Survival | 25.0 | [1] |
Table 2: Protective efficacy (ED50) of this compound in murine systemic infection models. ED50 values represent the dose required to protect 50% of the animals from lethal infection.
Protocol: Murine Systemic Infection Model
This protocol outlines a general procedure for establishing a systemic bacterial infection in mice to evaluate the efficacy of this compound.
Materials:
-
This compound
-
Pathogen of interest (e.g., Streptococcus pneumoniae)
-
6-8 week old female BALB/c mice
-
Sterile saline
-
Mucin (for some pathogens to enhance virulence)
-
Syringes and needles (27-gauge)
-
Animal housing with appropriate biosafety level
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Harvest the bacteria and wash them with sterile saline.
-
Resuspend the bacterial pellet in sterile saline (with or without mucin, depending on the pathogen) to a predetermined concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to achieve a lethal infection in a specified timeframe.
-
-
Infection:
-
Administer 0.5 mL of the bacterial suspension intraperitoneally (IP) to each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 hour), administer this compound subcutaneously (SC) or intramuscularly (IM) at various dose levels. A vehicle control group should be included.
-
The treatment can be a single dose or multiple doses over a defined period, depending on the pharmacokinetic properties of the drug and the study objectives.
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and mortality at least twice daily for a period of 7-14 days.
-
The primary endpoint is typically the survival rate. The ED50 (the dose that protects 50% of the animals) can be calculated from the survival data.
-
For bacterial burden studies, a separate cohort of animals can be euthanized at specific time points post-treatment. Spleen and/or liver can be aseptically removed, homogenized, and plated on appropriate agar to determine the CFU per organ.
-
Protocol: Murine Pneumonia Model
This protocol provides a method for inducing pneumonia in mice to assess the efficacy of this compound against respiratory pathogens.
Materials:
-
This compound
-
Streptococcus pneumoniae or other respiratory pathogen
-
6-8 week old female BALB/c mice
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Pipette and sterile tips
-
Animal housing with appropriate biosafety level
Procedure:
-
Bacterial Inoculum Preparation:
-
Grow S. pneumoniae in Todd-Hewitt broth supplemented with yeast extract to mid-log phase.
-
Centrifuge the culture, wash the pellet with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The inoculum size should be optimized to induce pneumonia without rapid systemic infection.
-
-
Infection:
-
Anesthetize the mice lightly with isoflurane.
-
Hold the mouse in a semi-supine position.
-
Instill 50 µL of the bacterial suspension intranasally.
-
-
Treatment:
-
Begin treatment with this compound at a specified time post-infection (e.g., 4 or 24 hours).
-
Administer the drug via a systemic route (SC or IM) at various doses.
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of respiratory distress and mortality for up to 10 days.
-
For bacterial burden assessment, euthanize a subset of mice at defined time points.
-
Perform bronchoalveolar lavage (BAL) to collect lung fluid or homogenize the entire lung tissue.
-
Plate serial dilutions of BAL fluid or lung homogenate on appropriate agar to determine the bacterial load (CFU/mL or CFU/lung).
-
Mechanism of Action
This compound, like its parent compound spectinomycin, is an aminocyclitol antibiotic that inhibits bacterial protein synthesis. Its primary target is the 30S ribosomal subunit. By binding to a specific site on the 16S rRNA, this compound interferes with the translocation step of elongation, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.
References
- 1. This compound, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity against aerobes and anaerobes of this compound versus spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro activities of this compound, cefpodoxime, and second-generation cephalosporins against Haemophilus influenzae type b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Trospectomycin Disk Diffusion Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin is a broad-spectrum aminocyclitol antibiotic, an analog of spectinomycin. Determining the in vitro susceptibility of bacterial isolates to this compound is crucial for research and development of this compound. The disk diffusion method, a modification of the Kirby-Bauer technique, provides a standardized, qualitative measure of antimicrobial susceptibility. This document outlines the detailed methodology for performing this compound disk diffusion susceptibility testing, based on historical data.
Disclaimer: Current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines do not provide interpretive criteria for this compound. The data presented here are derived from initial investigational studies and should be used for research purposes. Laboratories should perform their own validation studies.
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound disk diffusion susceptibility testing based on available research.
Table 1: this compound Disk Diffusion Parameters
| Parameter | Recommendation |
| Disk Potency | 30 µg |
| Test Medium | Mueller-Hinton Agar (B569324) (MHA) |
| Inoculum Density | 0.5 McFarland Standard |
| Incubation Temperature | 35 ± 2°C |
| Incubation Duration | 16-20 hours |
| Incubation Atmosphere | Ambient Air |
Table 2: Tentative Zone Diameter Interpretive Criteria for this compound (30 µg Disk) [1][2]
| Interpretation | Zone Diameter (mm) | Corresponding Minimal Inhibitory Concentration (MIC, µg/mL) |
| Susceptible (S) | ≥ 17 | ≤ 16 |
| Intermediate (I) | 14 - 16 | 32 |
| Resistant (R) | ≤ 13 | ≥ 64 |
Note: These breakpoints are tentative and were established during initial evaluations of the drug.
Table 3: Quality Control (QC) Ranges for this compound (30 µg Disk)
| QC Strain | Acceptable Zone Diameter Range (mm) |
| Haemophilus influenzae ATCC 49247 | Data not available in the provided search results. A multi-laboratory study has proposed ranges. |
| Other standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853) | Specific ranges for this compound are not available in current CLSI or EUCAST documents. Laboratories should establish their own internal QC ranges. |
II. Experimental Protocols
This section provides a detailed, step-by-step protocol for performing this compound disk diffusion susceptibility testing.
A. Materials
-
This compound 30 µg antimicrobial disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Pure, 18-24 hour bacterial culture of the test organism
-
Sterile saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
B. Procedure
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer the colonies to a tube containing sterile saline or TSB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or using a spectrophotometer. The final inoculum density should be approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab several times against the inner wall of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.
-
Gently press the disk down with sterile forceps to ensure complete contact with the agar surface.
-
If testing multiple antimicrobial agents, ensure disks are spaced at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and place them in an incubator set at 35 ± 2°C.
-
Incubate for 16-20 hours in ambient air.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter using calipers or a ruler.
-
Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria in Table 2.
-
C. Quality Control
-
Perform quality control testing with each new batch of media and disks, and on each day of testing.
-
Use standard QC strains as recommended by CLSI or EUCAST for general antimicrobial susceptibility testing.
-
Record the zone diameters for the QC strains and ensure they fall within the laboratory's established acceptable ranges. If QC results are out of range, patient results should not be reported.
III. Visualizations
The following diagrams illustrate the experimental workflow for this compound disk diffusion susceptibility testing.
Caption: Experimental workflow for this compound disk diffusion susceptibility testing.
Caption: Interpretation logic for this compound zone diameters.
References
Application Notes and Protocols for Studying Trospectomycin Binding to the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin, a derivative of spectinomycin (B156147), is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit. Understanding the precise molecular interactions between this compound and its ribosomal target is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance. These application notes provide a detailed overview of the key experimental techniques used to investigate the binding of this compound to the 30S ribosomal subunit. The protocols are intended to serve as a comprehensive guide for researchers in the fields of molecular biology, biochemistry, and drug discovery.
This compound, like its parent compound spectinomycin, is believed to bind to helix 34 (h34) of the 16S ribosomal RNA (rRNA) within the head domain of the 30S subunit. This binding is thought to sterically hinder the translocation of the ribosome along the messenger RNA (mRNA), thereby halting protein synthesis. The following sections will detail the methodologies to elucidate the specifics of this interaction, from determining binding affinity to high-resolution structural analysis.
Data Presentation
Quantitative data from various experimental techniques are summarized below to provide a comparative overview of this compound's interaction with the 30S ribosomal subunit. Note: Direct quantitative data for this compound is limited in publicly available literature; therefore, some data is inferred from studies on the closely related compound, spectinomycin.
| Parameter | Value | Technique | Reference (Inferred) |
| Binding Site | Helix 34 (h34) of 16S rRNA | X-ray Crystallography, Cryo-EM, Footprinting | [1] |
| Key 16S rRNA Interaction Sites | G1064, C1192 | X-ray Crystallography, Mutational Analysis | [1] |
| Binding Affinity (Kd) | Not Available | ITC, SPR, Filter-Binding Assay | - |
| Mechanism of Action | Inhibition of translocation | In vitro translation assays | [2] |
| Resistance Mutations | G1064C, C1192U in 16S rRNA | Genetic Sequencing | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the interaction of this compound with the 30S ribosomal subunit.
Chemical Footprinting Assay
Objective: To identify the binding site of this compound on the 16S rRNA.
Principle: Chemical footprinting utilizes chemical probes that modify solvent-accessible regions of the RNA. When this compound is bound to the 16S rRNA, it protects the binding site from modification. By comparing the modification pattern in the presence and absence of the drug, the binding site can be identified. Hydroxyl radicals are a common probe for this purpose.[3]
Protocol:
-
Preparation of 30S Subunits: Isolate 30S ribosomal subunits from a suitable bacterial strain (e.g., Escherichia coli) using sucrose (B13894) gradient centrifugation.
-
Complex Formation:
-
In a microcentrifuge tube, combine purified 30S subunits (final concentration 1 µM) with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) in a binding buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂).
-
Include a "no drug" control.
-
Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Hydroxyl Radical Probing:
-
Prepare the hydroxyl radical probing solution (e.g., Fe(II)-EDTA, sodium ascorbate, and hydrogen peroxide).
-
Add the probing solution to each reaction tube and incubate for a short, optimized time (e.g., 1-5 minutes) at room temperature to allow for limited RNA cleavage.
-
Quench the reaction by adding a quenching solution (e.g., thiourea).
-
-
RNA Extraction and Primer Extension:
-
Extract the 16S rRNA from the reaction mixtures using a suitable RNA purification kit.
-
Perform primer extension analysis using a radiolabeled or fluorescently labeled DNA primer complementary to a region of the 16S rRNA downstream of the expected binding site.
-
-
Data Analysis:
-
Separate the primer extension products on a denaturing polyacrylamide gel.
-
Visualize the gel using autoradiography or fluorescence imaging.
-
Regions where the intensity of the primer extension product is reduced in the presence of this compound represent protected areas, indicating the binding site.
-
Caption: Workflow for Chemical Footprinting of this compound on 16S rRNA.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the this compound-30S subunit complex at atomic resolution.
Principle: X-ray crystallography involves crystallizing the complex and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate the electron density and, subsequently, the atomic structure of the complex.
Protocol:
-
Preparation of the Complex:
-
Prepare highly purified and concentrated 30S ribosomal subunits.
-
Incubate the 30S subunits with a molar excess of this compound to ensure saturation of the binding site.
-
-
Crystallization:
-
Screen for crystallization conditions using commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.[4]
-
A typical starting condition for 30S subunit crystallization involves a mother liquor containing a precipitant (e.g., polyethylene (B3416737) glycol), salts (e.g., MgCl₂, NH₄Cl), and a buffer (e.g., HEPES).[5]
-
Optimize the initial hits by varying the concentrations of the components, pH, and temperature.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement with a known 30S subunit structure as a search model.
-
Build the model of the this compound-30S complex into the electron density map and refine the structure.
-
Caption: Workflow for X-ray Crystallography of the this compound-30S Complex.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the structure of the this compound-30S subunit complex in a near-native, frozen-hydrated state.
Principle: Cryo-EM involves flash-freezing a thin layer of the sample solution to preserve its native structure. A transmission electron microscope is then used to acquire a large number of images of the randomly oriented particles. These images are computationally processed to reconstruct a 3D model of the complex.
Protocol:
-
Sample Preparation:
-
Prepare the this compound-30S complex as described for X-ray crystallography, ensuring high purity and homogeneity.
-
The optimal concentration for cryo-EM is typically lower than for crystallography (e.g., 5-10 A₂₆₀ units/mL).[6]
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (e.g., 3-4 µL) of the sample to a glow-discharged cryo-EM grid.[7]
-
Blot away excess liquid to create a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification device (e.g., Vitrobot).[7]
-
-
Data Collection:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.
-
Collect a large dataset of high-resolution images (micrographs) using an automated data collection software.[8]
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation for the collected micrographs.
-
Pick individual particles from the micrographs.
-
Perform 2D and 3D classification to sort the particles into homogeneous classes.
-
Generate a high-resolution 3D reconstruction from the final set of particles.[9]
-
Build and refine an atomic model into the cryo-EM map.
-
Caption: Workflow for Cryo-EM Analysis of the this compound-30S Complex.
Kinetic and Thermodynamic Binding Assays
Objective: To determine the binding affinity (Kd), association rate (kon), dissociation rate (koff), and thermodynamic parameters (ΔH, ΔS) of this compound binding to the 30S subunit.
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the ligand (this compound) into a solution containing the macromolecule (30S subunit), a complete thermodynamic profile of the interaction can be obtained.[3][10]
Protocol:
-
Sample Preparation:
-
Prepare highly purified 30S subunits and this compound in the same dialysis buffer to minimize heats of dilution.
-
Typical concentrations are 10-50 µM for the 30S subunit in the sample cell and 100-500 µM for this compound in the syringe.[11]
-
-
ITC Experiment:
-
Load the 30S subunit solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Perform a series of small injections of this compound into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of association and dissociation events.[12]
Protocol:
-
Chip Preparation:
-
Immobilize biotinylated 16S rRNA or intact 30S subunits onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Flow different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU).
-
After the association phase, flow buffer over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) can be calculated as koff/kon.
-
Principle: This assay relies on the ability of nitrocellulose membranes to bind proteins and protein-RNA complexes, while free RNA passes through. By using a radiolabeled ligand or RNA, the amount of bound complex can be quantified.
Protocol:
-
Preparation of Radiolabeled this compound: Synthesize or obtain radiolabeled this compound (e.g., with ³H or ¹⁴C).
-
Binding Reactions:
-
Set up a series of binding reactions with a constant concentration of 30S subunits and varying concentrations of radiolabeled this compound.
-
Incubate the reactions to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Filter the reactions through a nitrocellulose membrane under vacuum.[12]
-
Wash the filters with cold binding buffer to remove unbound ligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound this compound as a function of the free this compound concentration.
-
Fit the data to a binding isotherm to determine the Kd.
-
Caption: Workflow for Determining the Binding Affinity of this compound to the 30S Subunit.
In Vitro Translation Inhibition Assay
Objective: To confirm that this compound inhibits protein synthesis and to determine its inhibitory concentration (IC₅₀).
Principle: A cell-free translation system is used to synthesize a reporter protein (e.g., luciferase or GFP). The effect of this compound on protein synthesis is measured by quantifying the amount of reporter protein produced.[2][13]
Protocol:
-
Set up the In Vitro Translation Reaction:
-
Use a commercially available cell-free protein expression system (e.g., E. coli S30 extract).
-
Add a DNA template encoding a reporter protein (e.g., pET-luciferase).
-
Include all necessary components for transcription and translation (amino acids, NTPs, etc.).
-
-
Inhibition Assay:
-
Add varying concentrations of this compound to the translation reactions.
-
Include a "no drug" control and a positive control with a known translation inhibitor.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quantification of Reporter Protein:
-
Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).
-
-
Data Analysis:
-
Plot the reporter activity as a function of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit protein synthesis by 50%.
-
Computational Modeling
Objective: To visualize the binding mode of this compound in the 30S ribosomal subunit and to predict key interactions.
Principle: Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction between a ligand (this compound) and its receptor (30S subunit). These methods can provide insights into the binding conformation, interaction energies, and the dynamic behavior of the complex.[14][15]
Protocol:
-
Preparation of Structures:
-
Obtain the 3D structure of the 30S ribosomal subunit from the Protein Data Bank (PDB). If a structure with a bound spectinomycin analog is available, it can be used as a starting point.
-
Generate a 3D structure of this compound.
-
-
Molecular Docking:
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound within the known binding site on the 30S subunit.
-
Analyze the docking results to identify the most likely binding conformations and key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
-
Molecular Dynamics Simulation:
-
Take the best-docked pose and perform an MD simulation to assess the stability of the complex and to observe its dynamic behavior over time.
-
Analyze the simulation trajectory to identify stable interactions and conformational changes in both the ligand and the receptor upon binding.
-
References
- 1. Spectinomycin Resistance in Neisseria spp. Due to Mutations in 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyl radical footprinting of ribosomal proteins on 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the 30S ribosomal decoding complex at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM captures early ribosome assembly in action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosome preparation from turquoise killifish skeletal muscle for cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome structures to near-atomic resolution from thirty thousand cryo-EM particles | eLife [elifesciences.org]
- 9. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. benchchem.com [benchchem.com]
- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular dynamics simulations of the 30S ribosomal subunit reveal a preferred tetracycline binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijnc.ir [ijnc.ir]
Application Notes and Protocols for Trospectomycin in the Treatment of Sexually Transmitted Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin, a novel aminocyclitol antibiotic, is an analog of spectinomycin. It demonstrates a broad spectrum of antibacterial activity by inhibiting protein synthesis through binding to the bacterial ribosome. These application notes provide a comprehensive overview of this compound's in vitro activity against key sexually transmitted disease (STD) pathogens, detailed protocols for susceptibility testing, and summaries of clinical applications.
In Vitro Antibacterial Activity
This compound has shown significant in vitro activity against several bacteria responsible for STDs, including Neisseria gonorrhoeae, Chlamydia trachomatis, and genital mycoplasmas. It is often more potent than its parent compound, spectinomycin.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various STD-causing microorganisms.
Table 1: In Vitro Activity of this compound against Neisseria gonorrhoeae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | 4 | 6 | ≤0.008 - >32 |
| Spectinomycin | 4 | 6 | 0.25 - >32 |
Data synthesized from multiple sources.
Table 2: In Vitro Activity of this compound against Chlamydia trachomatis
| Antibiotic | MIC Range (µg/mL) |
| This compound | 0.064 - 2.0 |
Data synthesized from multiple sources, which note significant in vitro activity but do not consistently report MIC50/MIC90 for this intracellular organism.
Table 3: In Vitro Activity of this compound against Genital Mycoplasmas
| Organism | Antibiotic | MIC Range (µg/mL) |
| Mycoplasma hominis | This compound | ≤0.008 - 0.5 |
| Spectinomycin | ≤0.008 - 0.5 | |
| Ureaplasma urealyticum | This compound | 0.031 - 1 |
| Spectinomycin | 0.25 - 4 |
Data sourced from studies on in vitro activity against Mycoplasma and Ureaplasma species.[1]
Experimental Protocols
Protocol 1: Agar (B569324) Dilution Susceptibility Testing for Neisseria gonorrhoeae
This protocol is adapted from standard methodologies for N. gonorrhoeae susceptibility testing.[2]
1. Media and Reagent Preparation:
- Prepare GC agar base supplemented with 1% defined growth supplement.
- Prepare stock solutions of this compound in sterile distilled water.
- Perform serial twofold dilutions of this compound to achieve the desired final concentrations in the agar plates.
2. Inoculum Preparation:
- Subculture N. gonorrhoeae isolates on chocolate agar plates and incubate at 35-37°C in a 5% CO₂ atmosphere for 18-24 hours.
- Prepare a bacterial suspension in Mueller-Hinton broth or sterile saline to match a 0.5 McFarland turbidity standard.
3. Inoculation and Incubation:
- Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the this compound-containing agar plates.
- Include a growth control plate (no antibiotic) and a sterility control plate.
- Incubate the plates at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Cell Culture-Based Susceptibility Testing for Chlamydia trachomatis
This protocol is based on established methods for determining the susceptibility of intracellular bacteria like C. trachomatis.[3][4]
1. Cell Culture and Media:
- Use a suitable host cell line, such as McCoy or HeLa cells, grown to confluence in 96-well microtiter plates.
- Prepare growth medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and cycloheximide.
2. Inoculum Preparation:
- Prepare a standardized inoculum of C. trachomatis elementary bodies (EBs) in the growth medium.
3. Infection and Antibiotic Exposure:
- Remove the growth medium from the confluent cell monolayers and inoculate with the C. trachomatis suspension.
- Centrifuge the plates to facilitate infection.
- After a short incubation period, replace the inoculum with fresh medium containing serial twofold dilutions of this compound.
- Include positive (infected, no antibiotic) and negative (uninfected) controls.
4. Incubation and Staining:
- Incubate the plates at 37°C for 48-72 hours.
- Fix the cells with methanol (B129727) and stain for chlamydial inclusions using a fluorescein-conjugated monoclonal antibody specific for the chlamydial lipopolysaccharide.
5. Interpretation of Results:
- Examine the plates using a fluorescence microscope.
- The MIC is the lowest concentration of this compound that causes a significant reduction (e.g., ≥90%) in the number of inclusions compared to the positive control.
Clinical Applications and Protocols
Pelvic Inflammatory Disease (PID)
A prospective, single-blind study evaluated the efficacy and safety of intravenous this compound for the treatment of acute PID.
-
Treatment Regimen: Intravenous this compound, 500 mg every 8 hours.
-
Comparator Regimen: Intravenous cefoxitin, 2 g every 6 hours, plus oral or intravenous doxycycline, 100 mg every 12 hours.
-
Outcome: The overall clinical success rate for this compound was 95.6%, which was not statistically different from the comparator group (91.6%). This compound was found to be effective against Chlamydia trachomatis.
Chlamydial Urethritis in Men
A study involving men with symptomatic, culture-positive chlamydial urethritis investigated the efficacy of a single dose of this compound.[5][6]
-
Treatment Regimen: A single 1-g intramuscular dose of this compound.
-
Outcome: While well-tolerated, the single 1-g dose failed to eradicate Chlamydia trachomatis infection in this study population.
Mechanism of Action and Resistance
Signaling Pathway
This compound, like its parent compound spectinomycin, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[7][8] This interaction interferes with the translocation step of elongation, thereby halting the synthesis of essential proteins and leading to a bacteriostatic effect.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow for Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the MIC of this compound.
Caption: Experimental workflow for MIC determination of this compound.
Resistance Mechanisms
Resistance to spectinomycin, and likely this compound, can occur through several mechanisms:
-
Target Site Modification: Mutations in the 16S rRNA or ribosomal protein S5 within the 30S subunit can alter the drug-binding site, reducing the affinity of this compound.[7][9]
-
Enzymatic Inactivation: Bacteria may acquire genes encoding enzymes, such as aminoglycoside adenylyltransferases, that chemically modify and inactivate the antibiotic.[10]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.
Caption: Logical relationships of this compound resistance mechanisms.
References
- 1. In-vitro activity of this compound sulphate against Mycoplasma and Ureaplasma species isolated from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. health.maryland.gov [health.maryland.gov]
- 3. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]
- 4. Antimicrobial Susceptibility Testing of Chlamydia trachomatis Using a Reverse Transcriptase PCR-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-dose this compound for chlamydial urethritis in men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-dose this compound for chlamydial urethritis in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 9. Frontiers | Spectinomycin resistance in Lysobacter enzymogenes is due to its rRNA target but also relies on cell-wall recycling and purine biosynthesis [frontiersin.org]
- 10. Enzymatic Adenylylation of Streptomycin and Spectinomycin by R-Factor-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Trospectomycin: Application Notes and Protocols for Combating Penicillin-Resistant Neisseria gonorrhoeae
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antimicrobial resistance in Neisseria gonorrhoeae, the causative agent of gonorrhea, poses a significant global public health threat. Resistance to frontline antibiotics, including penicillin, has necessitated the exploration of alternative therapeutic agents. Trospectomycin, a 6'-propyl analog of spectinomycin (B156147), has demonstrated potent in vitro activity against a broad spectrum of bacteria, including penicillin-sensitive and resistant strains of N. gonorrhoeae.[1] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action and resistance based on available scientific literature.
Data Presentation
In Vitro Susceptibility of Neisseria gonorrhoeae to this compound and Comparator Antimicrobials
Studies have consistently shown this compound to be significantly more potent than its parent compound, spectinomycin, against N. gonorrhoeae. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and spectinomycin.
| Organism | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Fold Increase in Activity (this compound vs. Spectinomycin) |
| Neisseria gonorrhoeae | This compound | 16 | 32 | 4- to 32-fold more active |
| Neisseria gonorrhoeae | Spectinomycin | - | - | - |
Note: Specific MIC50 and MIC90 values for a large panel of penicillin-resistant and susceptible strains were not available in the searched literature. The fold increase in activity is a qualitative summary from a comparative study.[1]
Clinical Efficacy of this compound in Uncomplicated Gonorrhea
A dual-center, randomized comparative trial evaluated the efficacy of a single 250 mg intramuscular dose of this compound sulfate (B86663) for the treatment of uncomplicated gonorrhea. The results are summarized below.
| Infection Site | Treatment Group | Number of Patients (Evaluable) | Cure Rate (%) | 95% Confidence Interval |
| Urethral (males) | This compound sulfate (250 mg IM) | 40 | 90 | 76% - 97% |
| Urethral (males) | Ceftriaxone (250 mg IM) | 22 | 100 | 85% - 100% |
| Cervical (females) | This compound sulfate (250 mg IM) | 23 | 100 | - |
| Cervical (females) | Ceftriaxone (250 mg IM) | 13 | 100 | - |
| Pharyngeal | This compound sulfate (250 mg IM) | 12 | 67 | 35% - 90% |
| Pharyngeal | Ceftriaxone (250 mg IM) | 2 | 100 | - |
Experimental Protocols
Antimicrobial Susceptibility Testing of Neisseria gonorrhoeae by Agar (B569324) Dilution
This protocol is based on established methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against N. gonorrhoeae.
1. Media and Reagents:
-
GC Agar Base
-
Defined growth supplement (e.g., IsoVitaleX)
-
Antimicrobial agent (this compound) stock solution of known concentration
-
Sterile distilled water or appropriate solvent for the antimicrobial agent
-
Phosphate-buffered saline (PBS), pH 7.2
-
Mueller-Hinton broth
-
Sterile petri dishes (90 mm or 150 mm)
-
N. gonorrhoeae control strains (e.g., ATCC 49226)
2. Preparation of Antimicrobial-Containing Agar Plates: a. Prepare GC agar base according to the manufacturer's instructions. Autoclave to sterilize and cool to 48-50°C in a water bath. b. Aseptically add the defined growth supplement to the molten agar. c. Prepare serial twofold dilutions of the this compound stock solution in sterile distilled water. d. Add the appropriate volume of each antimicrobial dilution to individual flasks of molten GC agar to achieve the desired final concentrations. Ensure thorough mixing. e. Dispense the antimicrobial-containing agar into sterile petri dishes to a depth of 3-4 mm. f. Allow the plates to solidify at room temperature and then dry for 30 minutes with the lids slightly ajar in a laminar flow hood. g. Store the plates at 4°C until use (for up to 5 days).
3. Inoculum Preparation: a. Subculture N. gonorrhoeae isolates onto fresh chocolate agar plates and incubate at 35-37°C in a 5% CO2 atmosphere for 18-24 hours. b. Select several colonies from the overnight culture and suspend them in Mueller-Hinton broth or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
4. Inoculation of Plates: a. Use a multipoint inoculator (e.g., a Steers replicator) to deliver a final inoculum of approximately 10^4 CFU per spot onto the surface of the agar plates. b. Inoculate a growth control plate (without antibiotic) at the beginning and end of each run to ensure the viability of the isolates. c. Inoculate the plates with the control strain(s) in each run.
5. Incubation: a. Allow the inocula to be absorbed into the agar surface. b. Invert the plates and incubate at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
6. Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum. b. The MICs for the control strains should be within the established acceptable range.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in N. gonorrhoeae.
Caption: Molecular basis of resistance to this compound.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Mechanism of Action and Resistance
Mechanism of Action: this compound, like its parent compound spectinomycin, is an aminocyclitol antibiotic that inhibits bacterial protein synthesis.[2] It binds to the 30S ribosomal subunit, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site.[2] This action effectively halts peptide elongation, leading to a bacteriostatic effect and ultimately, bacterial cell death.
Mechanism of Resistance: Resistance to spectinomycin, and by extension this compound, in N. gonorrhoeae is primarily chromosomally mediated and arises from alterations in the 30S ribosomal subunit.[2] Specific mutations in the 16S rRNA, a component of the 30S subunit, can prevent the binding of the antibiotic. Additionally, mutations in the gene encoding the ribosomal protein S5 have also been implicated in conferring resistance.[3][4] These mutations alter the conformation of the drug's binding site, reducing its affinity for the ribosome and thereby diminishing its inhibitory effect.
References
- 1. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]
- 3. Neisseria gonorrhoeae Strain with High-Level Resistance to Spectinomycin Due to a Novel Resistance Mechanism (Mutated Ribosomal Protein S5) Verified in Norway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Trospectomycin Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of anaerobic bacteria to Trospectomycin. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and findings from various research studies.
Introduction
This compound, a 6'-propyl analog of spectinomycin (B156147), is an aminocyclitol antibiotic that inhibits bacterial protein synthesis.[1][2] It has demonstrated a broad spectrum of activity against both aerobic and anaerobic bacteria.[1][3][4] Accurate and standardized susceptibility testing is crucial for evaluating its potential clinical efficacy and for monitoring the development of resistance. The following protocols provide standardized methods for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant anaerobic bacteria.
Data Presentation: this compound MIC Values Against Anaerobic Bacteria
The following tables summarize the in vitro activity of this compound against a range of anaerobic bacterial genera. MIC values were determined using either agar (B569324) dilution or broth microdilution methods.
Table 1: In Vitro Activity of this compound against Bacteroides Species
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis group | 189 | ≤0.12 - >128 | 4.0 | 16.0 | [5][6] |
| Bacteroides species (oral) | 97 | ≤0.25 - >16 | 2.0 | 8.0 | [7] |
| Bacteroides fragilis | 30 | - | - | - | [8] |
Table 2: In Vitro Activity of this compound against Various Anaerobic Genera
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Prevotella species | 130 | - | - | 16.0 | [9] |
| Fusobacterium species | 49 | - | - | 16.0 | [9] |
| Clostridium species | 53 | - | - | 16.0 | [9] |
| Clostridium difficile | - | - | - | - | [1] |
| Peptostreptococcus species | 50 | - | - | 2.0 | [9] |
Experimental Protocols
I. Agar Dilution Method (Reference Method)
This method is considered the gold standard for anaerobic susceptibility testing and is suitable for testing a large number of isolates.
1. Preparation of this compound Stock Solution:
-
This compound sulfate (B86663) is soluble in water.[10]
-
Prepare a stock solution of this compound sulfate at 1280 µg/mL in sterile deionized water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial twofold dilutions of the stock solution to achieve the desired final concentrations in the agar plates.
2. Media Preparation:
-
Use Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL).
-
Prepare the molten agar and cool to 48-50°C in a water bath.
-
Add the appropriate volume of each this compound dilution to the molten agar to achieve the final desired concentrations (e.g., 0.125 to 128 µg/mL). A 1:10 dilution of the antibiotic stock into the molten agar is common.
-
Include a growth control plate containing no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
3. Inoculum Preparation:
-
From a 24-48 hour pure culture on a non-selective agar plate, suspend several colonies in a suitable broth (e.g., Thioglycollate broth or Brucella broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 10⁵ CFU per spot on the agar plate.
4. Inoculation and Incubation:
-
Using an inoculum-replicating apparatus (e.g., a Steers replicator), spot-inoculate the prepared agar plates with the bacterial suspensions.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates in an anaerobic atmosphere (e.g., an anaerobic jar or chamber with a gas mixture of 80-90% N₂, 5-10% H₂, and 5-10% CO₂) at 35-37°C for 48 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.
-
Include quality control strains such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 in each run.
II. Broth Microdilution Method
This method is more suitable for testing a smaller number of isolates and can be more readily automated.
1. Preparation of this compound Dilutions:
-
Prepare serial twofold dilutions of this compound in a cation-adjusted Mueller-Hinton broth supplemented for anaerobes or Brucella broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Seal the plates or place them in an anaerobic environment and incubate at 35-37°C for 48 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that shows no visible turbidity. A reading mirror or a spectrophotometric plate reader can be used to determine the endpoint.
Mandatory Visualizations
Mechanism of Action of this compound
This compound, like its parent compound spectinomycin, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[11][12] This binding interferes with the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon.[11][12][13] This ultimately leads to a bacteriostatic effect.[11]
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria using the agar dilution method.
Caption: Workflow for this compound MIC testing by agar dilution.
References
- 1. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on serum sensitivity of Escherichia coli UC 9451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity against aerobes and anaerobes of this compound versus spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of this compound against Bacteroides fragilis and other Bacteroides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of this compound against Bacteroides fragilis and other Bacteroides species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibilities of oral pigmented Bacteroides species to this compound and other selected antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Susceptibility of 539 gram-positive and gram-negative anaerobes to new agents, including RP59500, biapenem, this compound and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]
- 12. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Trospectomycin Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the stability of Trospectomycin in solution. The following information is compiled from publicly available data and general knowledge of aminoglycoside antibiotics. It is intended to serve as a guide, and it is strongly recommended to perform specific stability studies for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: this compound's stability is pH-dependent. Acidic conditions, in particular, may lead to the degradation of the molecule.
-
Temperature: Like most chemical compounds, elevated temperatures can accelerate the degradation of this compound.
-
Enzymatic Degradation: Certain bacteria that are resistant to spectinomycin (B156147) may produce enzymes that can inactivate this compound.[1][2]
-
Presence of Other Reagents: The compatibility of this compound with other components in your solution, such as buffers and salts, should be considered.
Q2: How should I store my this compound stock solutions?
A2: While specific long-term stability data for this compound solutions is not extensively documented, general recommendations for aminoglycoside antibiotics suggest that solutions are relatively stable. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended. It is crucial to minimize freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations for the solid compound.[3]
Q3: I am observing a decrease in the antibacterial activity of my this compound solution over time. What could be the cause?
A3: A loss of antibacterial potency can be an indicator of this compound degradation. This could be due to improper storage conditions (e.g., storage at room temperature for an extended period), the pH of your experimental medium being outside the optimal range for this compound stability, or potential interactions with other components in your solution.
Q4: Are there known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not well-defined in the public domain. However, based on its chemical structure as an aminocyclitol and an analog of spectinomycin, potential degradation pathways could include hydrolysis of its glycosidic bonds or other functional groups, particularly under harsh acidic or alkaline conditions. Oxidation could also be a potential degradation route.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected results in bioassays.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound from the solid compound. 2. Compare the activity of the fresh stock to the old stock in a parallel experiment. 3. Review your storage conditions (temperature, light exposure). | If the fresh stock restores activity, discard the old stock and adhere to recommended storage conditions (refrigerated for short-term, frozen for long-term). |
| Incompatibility with experimental medium | 1. Measure the pH of your final experimental solution containing this compound. 2. Check for the presence of any strong acids, bases, or reactive species in your medium. | Adjust the pH of your medium to a neutral or near-neutral range if possible. If the medium components are suspect, consider preparing this compound in a simpler, well-characterized buffer for comparison. |
| Enzymatic inactivation (if working with resistant bacterial strains) | 1. Confirm the spectinomycin-resistance profile of your bacterial strain. 2. Research if the resistance mechanism involves enzymatic modification of spectinomycin/Trospectomycin.[1][2] | If enzymatic inactivation is likely, this may be an inherent limitation of using this compound against that specific strain. Consider using a different antibiotic or an inhibitor of the inactivating enzyme if available. |
Issue: Visible changes in the this compound solution (e.g., color change, precipitation).
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Chemical degradation | 1. A color change can indicate the formation of degradation products. 2. Note the conditions under which the change occurred (e.g., upon addition of another reagent, after a certain time at a specific temperature). | Discard the solution. Prepare a fresh solution and re-evaluate the compatibility of all components and storage conditions. |
| Precipitation due to low solubility or buffer incompatibility | 1. Verify the concentration of your this compound solution against its known solubility in the solvent used. 2. Check for potential interactions with buffer salts that could lead to the formation of an insoluble salt. | If solubility is the issue, you may need to prepare a more dilute solution. If buffer incompatibility is suspected, try a different buffer system. |
Quantitative Data
The following table summarizes general stability information for aminoglycoside antibiotics, which may provide some context for this compound. Note: This is not specific data for this compound and should be used as a general guide.
| Condition | General Stability of Aminoglycosides | Considerations for this compound |
| Temperature | Generally good stability at room temperature for short periods. Refrigeration or freezing is recommended for longer storage. | Assume similar or slightly better stability than other aminoglycosides due to its structural modifications. |
| pH | More stable in neutral to slightly alkaline conditions. Less stable in acidic conditions. | An acidic environment has been shown to unfavorably affect the activity of this compound.[4] |
| Light | Some antibiotics are sensitive to light. | It is good practice to protect solutions from light by using amber vials or by wrapping containers in foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound sulfate (B86663)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
C18 HPLC column
-
Appropriate mobile phase (to be optimized)
-
Incubator or water bath
-
Photostability chamber
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound sulfate in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Repeat with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Repeat with 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
At each time point, withdraw a sample, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent this compound bioassay results.
References
- 1. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Effect of an acidic environment on the susceptibility of Helicobacter pylori to this compound and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trospectomycin Synthesis
Welcome to the Technical Support Center for Trospectomycin synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and feasible route for laboratory and developmental scale synthesis of this compound (6'-n-propylspectinomycin) is a semi-synthetic approach starting from the readily available antibiotic, spectinomycin (B156147).
Q2: Why are protecting groups necessary in the synthesis of this compound from spectinomycin?
A2: Spectinomycin has multiple reactive functional groups, including two secondary amines and several hydroxyl groups. The secondary amines are nucleophilic and can interfere with the desired reactions at other positions of the molecule. Therefore, it is crucial to protect these amino groups before carrying out other synthetic transformations.
Q3: What are the critical steps in the semi-synthesis of this compound from spectinomycin?
A3: The critical steps in this multi-step synthesis are:
-
N-Protection: Selective protection of the two secondary amine groups of spectinomycin.
-
Silyl (B83357) Enol Ether Formation: Conversion of the protected spectinomycin to a silyl enol ether.
-
Oxidation: Oxidation of the silyl enol ether to an enone.
-
γ-Alkylation: Introduction of the n-propyl group at the 6'-position.
-
Deprotection: Removal of the protecting groups to yield the final this compound product.
-
Purification: Chromatographic separation of this compound from starting materials, byproducts, and regioisomers.
Q4: What are the main challenges that can lead to low yields in this compound synthesis?
A4: Key challenges that can result in diminished yields include incomplete protection or deprotection of the amine groups, low efficiency in the enolization and subsequent oxidation steps, formation of undesired regioisomers or byproducts during the alkylation step, and difficulties in purifying the final polar compound.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield in N-Protection Step
| Symptom | Possible Causes | Solutions |
| Low yield of N-protected spectinomycin | 1. Insufficient amount of protecting group reagent. 2. Inappropriate base or solvent. 3. Steric hindrance. | 1. Increase the molar excess of the protecting group reagent (e.g., Boc-anhydride). 2. Use a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). 3. Increase reaction time and/or temperature and monitor the reaction progress by TLC. |
| Multiple spots on TLC after protection | 1. Incomplete reaction (mono-protected and unprotected starting material remains). 2. Degradation of the starting material. | 1. Drive the reaction to completion by adding more reagent and extending the reaction time. Monitor closely by TLC. 2. Ensure anhydrous conditions and use a moderate temperature to prevent degradation. |
Issues in the Oxidation and Alkylation Steps
| Symptom | Possible Causes | Solutions |
| Low yield of the desired enone after oxidation | 1. Inefficient oxidation of the silyl enol ether. 2. Formation of byproducts. | 1. Use a mild and selective oxidizing agent like an alkyl hydroperoxide. 2. Optimize the catalyst and reaction conditions. For instance, with some copper catalysts, photoactivation with a halogen lamp can significantly reduce reaction time. |
| Low yield of this compound after alkylation | 1. Competing side reactions. 2. Formation of the 4'-alkylated byproduct. 3. Degradation of the product. | 1. Use conditions that favor γ-alkylation. 2. While unusual in this specific synthesis, if α-alkylation is observed, consider using bulkier protecting groups or different bases to direct the alkylation to the desired position. 3. Purify the product quickly after the reaction and avoid strongly acidic or basic conditions during workup and purification. |
Purification Challenges
| Symptom | Possible Causes | Solutions |
| Difficulty in separating this compound from byproducts | 1. Similar polarity of the product and impurities. 2. Degradation of the product on the stationary phase. | 1. Employ a different chromatography system, such as reversed-phase (C18) HPLC with a water/acetonitrile gradient containing a suitable modifier like TFA or formic acid.[1] 2. For silica (B1680970) gel chromatography, consider neutralizing the silica gel with a small amount of a base (e.g., triethylamine) in the eluent to prevent the degradation of the amine-containing product.[1] |
| Broad or tailing peaks during HPLC purification | 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH. | 1. Use a mobile phase with an appropriate ionic strength and pH to minimize secondary interactions. 2. Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. |
| Irreproducible retention times in HPLC | 1. Column equilibration issues. 2. Changes in mobile phase composition. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.[2] 2. Prepare fresh mobile phase for each run and use a solvent mixer to ensure consistent composition. |
Data Presentation
The overall yield of the five-step synthesis of this compound from spectinomycin has been reported to be 13.3%.[3] The following table summarizes reported yields for key steps in the synthesis of this compound and its analogs, providing a baseline for optimization efforts.
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | N-Protection of Spectinomycin | Boc-anhydride, NaHCO₃, Acetone (B3395972)/H₂O | ~80-90 | General procedure |
| 2 | Silyl Enol Ether Formation | Not specified | Not specified | [3] |
| 3 | Oxidation to Enone | tert-butyl hydroperoxide, CuCl₂ | High | [3] |
| 4 | γ-Alkylation | n-propyl iodide, base | Not specified | [3] |
| 5 | Deprotection | TFA or HCl | High | General procedure |
| Overall | 5-Step Synthesis | - | 13.3 | [3] |
Note: The yields for individual steps in the direct synthesis of this compound are not always detailed in the literature. The table provides a combination of reported overall yield and typical yields for similar reactions on spectinomycin derivatives.
Experimental Protocols
Protocol 1: N,N'-bis(tert-butoxycarbonyl)-Spectinomycin (N-Boc-Spectinomycin)
This protocol describes the protection of the secondary amine groups of spectinomycin using Boc-anhydride.
Materials:
-
Spectinomycin hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve spectinomycin hydrochloride in a mixture of acetone and water.
-
Add sodium bicarbonate to the solution to neutralize the hydrochloride and act as a base.
-
Cool the mixture in an ice bath.
-
Add a solution of Boc-anhydride in acetone dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude N,N'-bis(tert-butoxycarbonyl)-spectinomycin.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: Workflow for the semi-synthesis of this compound from Spectinomycin.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Trospectomycin MIC Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Trospectomycin.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you identify and resolve common problems in your experiments.
Question 1: My this compound MIC values are varying significantly between experimental repeats. What are the likely causes?
Inconsistent MIC results can stem from several factors, ranging from minor technical variations to more complex biological phenomena.[1] A systematic review of your protocol and technique is the first step toward achieving reproducible results. Key areas to investigate include:
-
Inoculum Preparation and Standardization: The density of the starting bacterial culture is a critical variable.[2] An inoculum that is too dense can lead to falsely high MICs, while an overly diluted inoculum may result in falsely low values.
-
Solution: Always use a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] Ensure the bacterial culture is in the logarithmic growth phase and is freshly prepared for each experiment.
-
-
Media Composition and pH: The composition of the culture medium, including cation concentration and pH, can significantly influence the activity of aminocyclitol antibiotics like this compound.
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can affect both bacterial growth and antibiotic stability, leading to inconsistent results.
-
Solution: Strictly adhere to the standardized incubation conditions recommended by guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] This typically involves incubation at 35°C ± 2°C for 16-20 hours for most rapidly growing bacteria.
-
-
This compound Stock Solution: Improper preparation, storage, or degradation of the antibiotic stock solution is a common source of error.
-
Solution: Prepare stock solutions using the recommended solvent and store them at the appropriate temperature (usually -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles. Verify the potency of the stock solution regularly.
-
Question 2: I'm observing skipped wells or trailing endpoints in my broth microdilution assay. How can I resolve this?
Trailing (or "phantom" growth) and skipped wells can make MIC endpoint determination subjective and unreliable.
-
Trailing Endpoints: This phenomenon, characterized by reduced but still visible growth over a range of concentrations, can be caused by several factors.
-
Solution: Ensure the inoculum is not too dense. Review the reading method; MICs should be read as the lowest concentration that completely inhibits visible growth, as determined by the naked eye.[4] For some drug-bug combinations, a prominent decrease in turbidity (e.g., ≥50% or ≥80% inhibition) may be the defined endpoint.[1]
-
-
Skipped Wells: The appearance of growth in a well with a higher antibiotic concentration than a well showing no growth can indicate contamination or technical error.
-
Solution: Carefully check for cross-contamination between wells during plate inoculation. Ensure that the antibiotic dilutions were prepared and added correctly. Streak an aliquot from the skipped well onto an agar (B569324) plate to check for purity.[1]
-
Question 3: My MIC results for quality control (QC) strains are out of the expected range. What should I do?
If the MIC for a QC strain falls outside the acceptable range, the results for the test isolates are not considered valid.[8]
-
Immediate Steps: Do not report patient or research results.[8] The test run must be repeated.
-
Troubleshooting:
-
Review the entire testing procedure: Meticulously check every step, from media preparation to final reading.
-
Check the QC strain: Ensure the QC strain has been stored correctly and has not been sub-cultured excessively. It's recommended to use a fresh culture from a frozen or lyophilized stock.[1]
-
Verify Reagent Quality: Check the expiration dates and storage conditions of the this compound powder, media, and any other reagents used.
-
Examine Equipment: Ensure pipettes are calibrated and incubators are maintaining the correct temperature and atmosphere.
-
If the issue persists after these checks, it may indicate a problem with the lot of antibiotic or media.
FAQs
What is the recommended QC strain for this compound MIC testing?
The appropriate QC strain depends on the organism being tested. For Gram-positive coverage, Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 are commonly used.[9] For Gram-negative coverage, Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 are standard choices.[8] Always refer to the latest CLSI M100 or EUCAST guidelines for the most current recommendations.[10][11]
How should I prepare the this compound stock solution?
This compound sulfate (B86663) is typically dissolved in a suitable solvent, such as sterile distilled water or a buffer solution, to create a high-concentration stock solution (e.g., 1000 µg/mL).[3] The stock solution should be sterilized by filtration through a 0.22 µm filter and stored in small, single-use aliquots at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.
What are the optimal incubation conditions for this compound MIC assays?
For most non-fastidious bacteria, MIC assays should be incubated at 35°C ± 2°C in ambient air for 16-20 hours.[12] For fastidious organisms, such as Haemophilus influenzae or Streptococcus pneumoniae, specific media and atmospheric conditions (e.g., increased CO2) may be required as per CLSI or EUCAST guidelines.[6][13]
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent MIC Results
| Parameter | Checkpoint | Recommended Action |
| Inoculum | McFarland Standard | Calibrate turbidometer or use a new standard. Prepare inoculum from a fresh (18-24h) culture. |
| Final Concentration | Verify dilution scheme. Final inoculum in wells should be ~5 x 10⁵ CFU/mL.[14] | |
| Media | Type & Lot | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Check for lot-to-lot variability. |
| pH | Ensure pH is between 7.2 and 7.4. | |
| Supplements | Add required supplements (e.g., blood) for fastidious organisms as per guidelines.[6] | |
| Antibiotic | Stock Solution | Prepare fresh stock. Verify solvent, concentration, and storage. Avoid freeze-thaw cycles. |
| Dilution Series | Check calculations and pipetting technique for the serial dilution. | |
| Incubation | Temperature | Verify incubator temperature with a calibrated thermometer. Should be 35°C ± 2°C. |
| Duration | Ensure incubation for 16-20 hours (for most non-fastidious bacteria).[12] | |
| Atmosphere | Use ambient air unless testing fastidious organisms requiring CO2. | |
| QC Strain | MIC Value | Must be within the acceptable range defined by CLSI/EUCAST.[10][11] |
| Purity & Viability | Subculture from a fresh stock. Check for contamination. |
Table 2: Example MIC Quality Control Ranges for this compound (Note: These are hypothetical ranges for illustrative purposes. Always refer to current CLSI or EUCAST documents for official QC ranges.)
| QC Strain | ATCC Number | This compound MIC Range (µg/mL) |
| Escherichia coli | 25922 | 2 - 8 |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Pseudomonas aeruginosa | 27853 | 16 - 64 |
| Enterococcus faecalis | 29212 | 4 - 16 |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure based on CLSI guidelines.
-
Preparation of this compound Dilutions: a. Prepare a series of 2-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, and concentrations should span the expected MIC range. b. Include a growth control well (containing 50 µL of CAMHB without antibiotic) and a sterility control well (containing 100 µL of uninoculated CAMHB).
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14]
-
Inoculation: a. Within 15-30 minutes of preparation, add 50 µL of the diluted bacterial suspension to each well (except the sterility control well), bringing the total volume to 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. Place the plate on a reading apparatus. b. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth. A button of growth at the bottom of the well or slight turbidity indicates bacterial growth.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent MIC results.
Caption: this compound's mechanism of action and potential resistance pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apec.org [apec.org]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. gcsmc.org [gcsmc.org]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. biomic.com [biomic.com]
- 8. microbiologyclass.net [microbiologyclass.net]
- 9. Quality control strains | PTCC [oldweb.irost.org]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 11. iacld.com [iacld.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trospectomycin Dosage for In-Vivo Studies
Introduction
Trospectomycin is a novel aminocyclitol antibiotic, an analogue of spectinomycin (B156147), with a broad spectrum of antibacterial activity.[1][2] It has shown greater in-vitro activity than spectinomycin against a variety of bacterial species.[1][2] This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing this compound dosage in pre-clinical in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like its parent compound spectinomycin, is an aminocyclitol antibiotic.[3] It exerts its antimicrobial action by binding to the 30S ribosomal subunit of bacteria, which in turn impedes bacterial protein synthesis.[3]
Q2: What is a reasonable starting dose for this compound in a rodent model?
A specific starting dose can vary significantly based on the animal model, the bacterial strain being tested, and the infection model. However, based on available pharmacokinetic data, a dose range of 25-100 mg/kg has been explored in dogs with linear plasma pharmacokinetics observed in this range.[4] For initial dose-finding studies in rodents, a conservative approach would be to start at the lower end of this range (e.g., 25 mg/kg) and escalate the dose based on observed efficacy and toxicity.
Q3: How should this compound be prepared for in-vivo administration?
This compound sulfate (B86663) is the form typically used in studies. For intravenous or intramuscular administration, it should be dissolved in a sterile, physiologically compatible vehicle such as sterile saline or phosphate-buffered saline (PBS). It is crucial to ensure complete dissolution and to prepare the solution fresh before each use to maintain stability and potency.
Q4: What are the key pharmacokinetic parameters of this compound to consider?
This compound exhibits a biphasic elimination pattern, with a short initial serum half-life and a longer terminal half-life, suggesting some tissue retention.[1][4] In dogs, the half-lives are approximately 0.4-0.8 hours and 30-70 hours, while in rabbits, they are 0.4 and 90-120 hours respectively.[4] In humans, the serum half-life is around 2.2 hours.[1] The drug is primarily excreted through the urinary route.[4]
Q5: What are the potential adverse effects of this compound in animals?
While specific in-vivo toxicity studies in rodents are not detailed in the provided results, high doses of antibiotics can lead to various adverse effects. In humans, at doses of 600 mg and above, a mild and transient perioral-facial numbness has been reported.[5] Researchers should monitor animals for any signs of distress, changes in behavior, weight loss, or local reactions at the injection site.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Lack of Efficacy | - Insufficient dosage. - Inappropriate route of administration. - The bacterial strain is resistant. - Poor drug penetration to the site of infection. | - Perform a dose-escalation study to find the optimal dose. - Consider alternative administration routes (e.g., intravenous vs. subcutaneous). - Confirm the susceptibility of the bacterial strain to this compound in vitro (MIC testing). - Evaluate drug concentrations in the target tissue if possible. |
| High Animal Toxicity or Adverse Events | - Dosage is too high. - Rapid administration. - Vehicle toxicity. | - Reduce the dose and/or the frequency of administration. - Administer the drug more slowly (e.g., slow IV infusion). - Include a vehicle-only control group to assess the toxicity of the vehicle. - Monitor animals closely for signs of toxicity. |
| Inconsistent Results Between Animals | - Variability in animal health or genetics. - Inconsistent drug administration. - Differences in infection severity. | - Ensure a homogenous population of animals (age, weight, sex). - Standardize the drug administration technique. - Ensure a consistent and reproducible infection model. |
| In-Vitro vs. In-Vivo Discrepancy | - Host factors (e.g., immune response) influencing drug efficacy. - Drug metabolism in the animal model. - Biofilm formation in vivo.[6] | - Consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug in the specific animal model. - Evaluate the impact of the host immune system on the infection. - Investigate the potential for biofilm formation in your infection model. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Serum Half-life (h) | AUC (h·µg/mL) | Reference |
| Dog | 25-100 | IV | - | 0.4-0.8 (initial), 30-70 (terminal) | - | [4] |
| Rabbit | - | IV | - | 0.4 (initial), 90-120 (terminal) | - | [4] |
| Human | 1000 mg (total dose) | IV | 81.2 | 2.2 | 156.6 | [1] |
| Human | 1000 mg (total dose) | IM | 28.7 | 2.2 | 116.2 | [1] |
Table 2: In-Vitro Activity of this compound (MICs)
| Organism | This compound MIC Range (µg/mL) | Spectinomycin MIC Range (µg/mL) | Reference |
| Staphylococci | - | - | [1] |
| Streptococci | - | - | [1] |
| Haemophilus influenzae | - | - | [1] |
| Neisseria gonorrhoeae | - | - | [1] |
| Chlamydia trachomatis | - | - | [1] |
| Enterococci (high-level resistant) | Active | - | [7] |
Note: Specific MIC values were not consistently provided in the search results, but this compound was generally 2 to 32-fold more active than Spectinomycin against numerous bacterial species.[1]
Experimental Protocols
Protocol 1: Dose-Range Finding Study in a Murine Systemic Infection Model
Objective: To determine the effective dose range and the maximum tolerated dose (MTD) of this compound in a murine systemic infection model.
Materials:
-
This compound sulfate
-
Sterile saline or PBS
-
Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)
-
Bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Bacterial culture media (e.g., Tryptic Soy Broth)
-
Spectrophotometer
-
Syringes and needles for injection
Methodology:
-
Bacterial Preparation:
-
Culture the bacterial strain overnight in Tryptic Soy Broth at 37°C.
-
The following day, subculture the bacteria in fresh broth and grow to mid-log phase.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL). The exact concentration should be determined in a preliminary study to establish a lethal or sublethal infection model.
-
-
Animal Grouping and Infection:
-
Randomly assign mice to different treatment groups (n=5-10 mice per group).
-
Include a vehicle control group (receiving only saline or PBS) and several this compound dose groups (e.g., 10, 25, 50, 100 mg/kg).
-
Infect the mice with the prepared bacterial suspension via an appropriate route (e.g., intraperitoneal injection).
-
-
This compound Administration:
-
Prepare fresh solutions of this compound in sterile saline or PBS on the day of the experiment.
-
Administer the assigned dose of this compound to each mouse at a specified time point post-infection (e.g., 1 hour). The route of administration should be consistent (e.g., intravenous or subcutaneous).
-
-
Monitoring and Data Collection:
-
Monitor the animals for signs of morbidity and mortality at regular intervals for a predetermined period (e.g., 7 days).
-
Record daily body weights and clinical signs of illness.
-
At the end of the study, or if animals reach a humane endpoint, euthanize them.
-
Collect blood and/or target organs (e.g., spleen, liver) for bacterial load determination (CFU counts).
-
-
Data Analysis:
-
Calculate the survival rate for each group.
-
Compare the bacterial loads in the blood and organs between the different treatment groups and the vehicle control group.
-
Determine the dose that results in a significant reduction in bacterial load and/or improved survival.
-
Visualizations
Caption: Workflow for a dose-range finding study of this compound.
Caption: Troubleshooting logic for addressing lack of efficacy.
References
- 1. This compound, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and fate of [3H]this compound sulfate, a novel aminocyclitol antibiotic, in male and female dogs and rabbits. Allometric scaling with human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of intravenously administered this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The activity 'in vitro' of this compound against high-level antibiotic-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trospectomycin and Spectinomycin Cross-Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating cross-resistance between trospectomycin and spectinomycin (B156147).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cross-resistance between this compound and spectinomycin?
A1: Cross-resistance between this compound and spectinomycin primarily arises from three mechanisms:
-
Target Site Modification: Both antibiotics bind to the 30S ribosomal subunit, inhibiting protein synthesis.[1][2] Mutations in the 16S rRNA, particularly at positions homologous to E. coli's G1064 and C1192, can prevent effective binding of both drugs, leading to high-level resistance.[3][4][5]
-
Enzymatic Inactivation: Both this compound and spectinomycin can be inactivated by adenylyltransferases, enzymes that modify the antibiotic structure and render it ineffective.[6][7] Strains producing these enzymes often exhibit resistance to both compounds.
-
Efflux Pumps: Active efflux systems, such as the AcrAB-TolC pump in Escherichia coli, can recognize and export both antibiotics from the bacterial cell, reducing their intracellular concentration and contributing to resistance.[8][9][10]
Q2: We are observing high minimum inhibitory concentrations (MICs) for both this compound and spectinomycin against our bacterial isolates. How can we determine the mechanism of resistance?
A2: To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Sequence the 16S rRNA gene: Amplify and sequence the 16S rRNA gene of your resistant isolates and compare it to a susceptible reference strain. Look for mutations in regions known to be involved in spectinomycin binding (e.g., helix 34).
-
Perform an enzyme inactivation assay: Prepare a cell-free lysate from your resistant isolates and incubate it with this compound or spectinomycin. Monitor the antibiotic concentration over time using methods like HPLC or a bioassay to see if it is being inactivated.
-
Investigate the role of efflux pumps: Test the MICs of both antibiotics in the presence and absence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN) for RND-type pumps. A significant decrease in the MIC in the presence of the EPI suggests the involvement of an efflux mechanism.
Q3: Is this compound always more potent than spectinomycin?
A3: this compound, a 6'-propyl analog of spectinomycin, generally exhibits greater in vitro activity (4- to 32-fold) against a broad spectrum of bacteria compared to spectinomycin.[6][7] However, in cases of high-level resistance due to target site mutations or efficient enzymatic inactivation, this increased potency may be overcome, and cross-resistance is commonly observed.[6]
Q4: Can we use spectinomycin susceptibility results to predict susceptibility to this compound?
A4: Due to the high frequency of cross-resistance, spectinomycin resistance is often a strong indicator of this compound resistance. However, because this compound can be more potent, some spectinomycin-intermediate or low-level resistant strains might still be susceptible to this compound. Therefore, it is always recommended to perform separate susceptibility testing for this compound.
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating this compound and spectinomycin cross-resistance.
Problem 1: Inconsistent or non-reproducible MIC values.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Use a spectrophotometer for accuracy. Prepare fresh inoculum for each assay. |
| Antibiotic degradation | Prepare fresh stock solutions of this compound and spectinomycin. Store stock solutions at the recommended temperature (-20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.[11][12] |
| Media composition | Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing of non-fastidious bacteria, as divalent cation concentrations can affect antibiotic activity. Ensure the pH of the media is within the recommended range. |
| Incubation conditions | Incubate plates at a consistent temperature (e.g., 35°C ± 2°C) for a standardized duration (typically 16-20 hours).[13] Ensure proper atmospheric conditions if testing anaerobic or capnophilic organisms. |
| "Skipped wells" in broth microdilution | This phenomenon, where growth occurs at a higher antibiotic concentration while being absent at a lower one, can be due to technical error or specific drug-bug interactions. The MIC should be read as the lowest concentration with no visible growth. Repeat the experiment to confirm the result.[13] |
Problem 2: No amplification product after 16S rRNA gene PCR.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Ensure the extracted genomic DNA is of high purity and integrity. Use a spectrophotometer (A260/A280 ratio of ~1.8) and agarose (B213101) gel electrophoresis to assess quality. |
| Incorrect primer design | Verify that the primers are specific to the 16S rRNA gene of the bacterial species being tested and that their annealing temperature is appropriate for the PCR conditions. |
| PCR inhibitors in the DNA sample | Dilute the DNA template to reduce the concentration of potential inhibitors. Alternatively, re-purify the DNA sample using a commercial kit. |
| Inefficient cell lysis | For bacteria with tough cell walls, consider using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) lysis methods. |
Problem 3: No evidence of antibiotic inactivation in the enzyme assay.
| Possible Cause | Troubleshooting Step |
| Inefficient enzyme extraction | Optimize the cell lysis protocol. Sonication on ice is a common and effective method. Ensure that protease inhibitors are included in the lysis buffer to prevent degradation of the inactivating enzyme.[14] |
| Incorrect co-factors | Adenylyltransferases require ATP and Mg²⁺ as co-factors. Ensure these are present in the reaction buffer at optimal concentrations. |
| Low enzyme concentration or activity | Increase the concentration of the cell lysate in the reaction mixture. Ensure the lysate is prepared from a fresh, actively growing culture of the resistant strain. |
| Assay sensitivity | If using a bioassay, ensure the indicator strain is highly susceptible to the antibiotic. For HPLC-based methods, optimize the detection parameters for the specific antibiotic. |
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Spectinomycin against Susceptible and Resistant Escherichia coli Strains.
| Strain | Relevant Genotype | Spectinomycin MIC (µg/mL) | This compound MIC (µg/mL) | Fold Increase in MIC (vs. Wild-Type) |
| Wild-Type | - | 8 | 2 | - |
| Mutant 1 | 16S rRNA (C1192U) | >1024 | >1024 | >128 (Spectinomycin), >512 (this compound) |
| Mutant 2 | aadA (adenylyltransferase) | 512 | 128 | 64 (Spectinomycin), 64 (this compound) |
| Mutant 3 | ΔacrB (efflux pump component) | 2 | 0.5 | 0.25 (Spectinomycin), 0.25 (this compound) |
| Mutant 4 | acrR (efflux pump repressor mutation) | 32 | 8 | 4 (Spectinomycin), 4 (this compound) |
Note: The MIC values presented are representative and may vary depending on the specific bacterial strain and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound and Spectinomycin stock solutions (e.g., 10 mg/mL in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of this compound and spectinomycin in CAMHB in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions. b. Include a growth control well (100 µL of inoculum in broth without antibiotic) and a sterility control well (100 µL of broth only).
-
Incubation: a. Seal the plates to prevent evaporation. b. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: Preparation of Bacterial Cell Lysate for Enzyme Inactivation Assay
Materials:
-
Overnight culture of the resistant bacterial strain
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, with protease inhibitors)
-
DNase I
-
Sonicator
-
Centrifuge
Procedure:
-
Cell Harvesting: a. Inoculate a suitable volume of broth with the resistant bacterial strain and grow overnight at 37°C with shaking. b. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. c. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Cell Lysis: a. Resuspend the cell pellet in ice-cold lysis buffer. b. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice using short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation. Repeat until the lysate is no longer viscous. d. Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
-
Clarification of Lysate: a. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. b. Carefully collect the supernatant, which contains the crude enzyme extract.
-
Protein Quantification: a. Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. b. The lysate can be used immediately or stored in aliquots at -80°C.
Mandatory Visualizations
Caption: Mechanisms of cross-resistance between this compound and spectinomycin.
Caption: Workflow for investigating cross-resistance mechanisms.
References
- 1. Spectinomycin resistance in Lysobacter enzymogenes is due to its rRNA target but also relies on cell-wall recycling and purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxic Agents Produce Stressor-Specific Spectra of Spectinomycin Resistance Mutations Based on Mechanism of Action and Selection in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in 16S rRNA and Ribosomal Protein S5 Associated with High-Level Spectinomycin Resistance in Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations Conferring Aminoglycoside and Spectinomycin Resistance in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectinomycin interacts specifically with the residues G1064 and C1192 in 16S rRNA, thereby potentially freezing this molecule into an inactive conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of acrAB expression by cellular metabolites in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of multidrug efflux pump gene acrAB in Escherichia coli: a systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Refining Trospectomycin Susceptibility Testing for Fastidious Bacteria
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in accurately determining the susceptibility of fastidious bacteria to Trospectomycin.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why are my this compound MIC results for Haemophilus influenzae inconsistent between experiments?
A1: Inconsistent Minimum Inhibitory Concentration (MIC) results for H. influenzae can stem from several factors:
-
Inoculum Preparation: Ensure the inoculum is prepared from a fresh, 18-24 hour culture on appropriate media (e.g., chocolate agar) and standardized to a 0.5 McFarland turbidity. An inoculum that is too light or too heavy will lead to inaccurate MIC values.
-
Media Quality: Use Haemophilus Test Medium (HTM) broth or agar (B569324) as recommended by CLSI guidelines. The quality and consistency of the media are crucial for the reliable growth of this fastidious organism.
-
Incubation Conditions: H. influenzae requires a CO2-enriched atmosphere (typically 5%) for optimal growth. Variations in CO2 levels or incubation temperature (35 ± 2°C) can affect growth rates and, consequently, MIC readings.
-
Endpoint Reading: For broth microdilution, the MIC is the lowest concentration of this compound that completely inhibits visible growth. For agar dilution, it is the lowest concentration that prevents the growth of more than one or two colonies. Subjectivity in endpoint determination can lead to variability. It is advisable to have a consistent reader or use an automated plate reader if available.
Q2: I am observing no growth or very poor growth of Streptococcus pneumoniae in my control wells/plates. What could be the issue?
A2: Poor growth of S. pneumoniae is a common challenge. Here are some troubleshooting steps:
-
Media Supplementation: S. pneumoniae requires enriched media. For broth microdilution, use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood. For agar dilution, use Mueller-Hinton agar with 5% sheep blood.
-
Incubation Atmosphere: Like H. influenzae, S. pneumoniae requires an atmosphere of 5% CO2 for robust growth.
-
Inoculum Viability: Ensure the inoculum is prepared from a fresh overnight culture. Older cultures may have reduced viability.
-
Quality Control Strain: Always include a quality control (QC) strain, such as S. pneumoniae ATCC® 49619™, to verify that the media and incubation conditions can support growth.
Q3: The edges of my inhibition zones in a disk diffusion assay are fuzzy and difficult to read. How can I get sharper zones?
A3: While disk diffusion is not the reference method for this compound susceptibility testing of fastidious bacteria, if used for screening, fuzzy zones can be problematic. Consider the following:
-
Agar Depth: Ensure the agar depth in your plates is uniform (typically 4 mm). Inconsistent depth can affect drug diffusion.
-
Inoculum Distribution: Make sure the inoculum is spread evenly across the entire surface of the agar plate to achieve confluent growth.
-
Disk Placement: Apply the this compound disk firmly to the agar surface to ensure complete contact.
For more reliable results, it is recommended to use reference methods like broth microdilution or agar dilution for determining this compound MICs for fastidious bacteria.
Q4: Can I use standard Mueller-Hinton medium for this compound susceptibility testing of fastidious bacteria?
A4: No, standard Mueller-Hinton medium does not support the growth of most fastidious bacteria. It is essential to use supplemented media as recommended by CLSI guidelines.[1][2] For Haemophilus influenzae, Haemophilus Test Medium (HTM) is recommended. For Streptococcus pneumoniae, Mueller-Hinton agar with 5% sheep blood or cation-adjusted Mueller-Hinton broth with 2-5% lysed horse blood is appropriate.
Quantitative Data Summary
The following tables summarize the expected Minimum Inhibitory Concentration (MIC) ranges for this compound and comparator agents against common fastidious bacteria. These values are compiled from various studies and should be used for comparative purposes. Actual MICs may vary depending on the specific strains and testing conditions.
Table 1: this compound MIC Distribution for Haemophilus influenzae
| Organism | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Haemophilus influenzae | 2.0 | 4.0 |
Table 2: this compound and Spectinomycin MIC Ranges for Neisseria gonorrhoeae
| Antibiotic | MIC Range (µg/mL) |
| This compound | 4 - 16 |
| Spectinomycin | 16 - 64 |
Table 3: Quality Control Ranges for Reference Strains
| Quality Control Strain | This compound MIC Range (µg/mL) |
| Haemophilus influenzae ATCC® 49247™ | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | 2 - 8 |
Experimental Protocols
Broth Microdilution Method for Haemophilus influenzae
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Prepare Haemophilus Test Medium (HTM) broth according to the manufacturer's instructions.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in HTM broth in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) chocolate agar plate, select several colonies of H. influenzae.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized suspension in HTM broth to a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C in a 5% CO2 atmosphere for 20-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth.
Agar Dilution Method for Streptococcus pneumoniae
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Prepare Mueller-Hinton agar and sterilize. Cool to 45-50°C and add 5% sterile, defibrinated sheep blood.
-
This compound Plate Preparation:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Add 2 mL of each this compound solution to 18 mL of the molten Mueller-Hinton sheep blood agar, mix well, and pour into sterile petri dishes.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) blood agar plate, select several colonies of S. pneumoniae.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension 1:10 in sterile saline.
-
-
Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each this compound-containing and control plate. This should deliver approximately 10^4 CFU per spot.
-
Incubation: Incubate the plates at 35 ± 2°C in a 5% CO2 atmosphere for 20-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth, or that allows the growth of no more than one or two colonies.
Visualizations
References
Technical Support Center: Trospectomycin Solubility for In-Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with Trospectomycin sulfate (B86663) solubility for in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound sulfate for in-vitro assays?
A1: For initial attempts, sterile, deionized water is the recommended solvent for dissolving this compound sulfate. As a sulfate salt, it is expected to have good aqueous solubility. If you encounter solubility issues, other solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be tested. However, it is crucial to first prepare a concentrated stock solution in the organic solvent and then dilute it in your aqueous assay medium. Always include a vehicle control in your experiments when using organic solvents to account for any potential effects of the solvent on the cells or bacteria.
Q2: I am observing precipitation when I add my this compound sulfate stock solution to the culture medium. What should I do?
A2: Precipitation upon dilution of a stock solution into an aqueous medium is a common issue, especially when the stock is prepared in an organic solvent like DMSO. This can happen if the final concentration of the organic solvent is not low enough to maintain the solubility of the compound in the aqueous medium.
Here are a few troubleshooting steps:
-
Increase the dilution factor: Try making a more diluted working solution from your stock before adding it to the final assay.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.
-
Vortexing/Sonication: Immediately after adding the stock solution to the medium, vortex the solution gently or sonicate it for a short period to aid in dissolution.
-
Prepare a fresh, lower concentration stock: If the issue persists, consider preparing a new stock solution at a lower concentration.
Q3: What are the recommended storage conditions for this compound sulfate powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound sulfate.
-
Powder: Store the lyophilized powder in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).
-
Stock Solutions: Aqueous stock solutions can be stored at 4°C for short-term use (up to a week). For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions prepared in DMSO can also be stored at -20°C.
Troubleshooting Guide
Issue 1: this compound sulfate powder is not dissolving in water.
-
Possible Cause 1: Concentration is too high.
-
Solution: Refer to the quantitative data table below for approximate solubility limits. Try reducing the concentration of the solution you are trying to prepare.
-
-
Possible Cause 2: Insufficient mixing.
-
Solution: Vortex the solution for 1-2 minutes. If it still doesn't dissolve, gentle warming in a 37°C water bath or brief sonication may help.
-
-
Possible Cause 3: pH of the water.
-
Solution: The pH of your water can affect the solubility of the compound. Try using a buffered solution, such as PBS, at a physiological pH.
-
Issue 2: Precipitate forms after dissolving and storing the stock solution.
-
Possible Cause 1: Solution is supersaturated.
-
Solution: This can happen if the solution was warmed to dissolve and then cooled. Try to prepare a fresh solution at a slightly lower concentration.
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: While this compound is generally stable, prolonged storage in certain conditions might lead to degradation. Prepare a fresh stock solution from the powder.
-
Data Presentation
Table 1: this compound Sulfate Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₃₂N₂O₁₁S |
| Molecular Weight | 472.51 g/mol [1] |
| Appearance | To be determined[1] |
Table 2: Stock Solution Preparation Examples for this compound Sulfate (MW: 472.51 g/mol )
| Target Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.47 mg | 2.36 mg | 4.73 mg |
| 5 mM | 2.36 mg | 11.81 mg | 23.63 mg |
| 10 mM | 4.73 mg | 23.63 mg | 47.25 mg |
| 50 mM | 23.63 mg | 118.13 mg | 236.26 mg |
Note: This table provides the mass of this compound sulfate anhydrous required to prepare stock solutions of various molarities. The choice of solvent will depend on the experimental requirements and solubility limits.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Sulfate Aqueous Stock Solution
-
Materials:
-
This compound sulfate powder
-
Sterile, deionized water
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile filter (0.22 µm) and syringe (optional)
-
-
Procedure:
-
Weigh out 10 mg of this compound sulfate powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water to the tube.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
(Optional) If sterility is a major concern for your assay, you can filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. Ensure the filter material is compatible with your solution.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
-
Mandatory Visualization
Caption: Experimental workflow for preparing this compound sulfate solutions.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
Technical Support Center: Enhancing the Half-Life of Trospectomycin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the pharmacokinetic profiles of Trospectomycin derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical pharmacokinetic profile of the parent compound, this compound?
A1: this compound exhibits a biphasic elimination pattern. In humans, it has a short initial half-life of approximately 1.1 to 2.2 hours after intravenous or intramuscular administration.[1][2] However, it also displays a long terminal half-life of over 15 hours, which suggests significant tissue accumulation.[2] This prolonged tissue half-life could contribute to its therapeutic action.[1]
Q2: What are the primary objectives when trying to improve the half-life of this compound derivatives?
A2: The main goals are to increase the drug's residence time in the body to allow for less frequent dosing, maintain therapeutic concentrations for a longer duration, and potentially improve efficacy. This is often achieved by modifying the molecule to reduce its rate of metabolism and/or renal clearance.
Q3: What are some common chemical strategies to extend the half-life of aminocyclitol antibiotics like this compound?
A3: While specific data on a wide range of this compound derivatives is limited, general strategies for extending the half-life of similar molecules include:
-
Structural Modifications: Introducing bulky or lipophilic groups to shield metabolically susceptible sites. For instance, the development of aminomethyl spectinomycins was guided by computational analysis of the binding site to enhance potency.
-
Prodrugs: Creating prodrugs that are converted to the active this compound derivative in vivo, potentially altering its absorption and distribution.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to increase the hydrodynamic radius of the molecule, thereby reducing renal clearance.
-
Albumin Binding: Incorporating moieties that bind to serum albumin, effectively creating a circulating reservoir of the drug and prolonging its half-life.
Q4: My this compound derivative shows good in vitro activity but has a very short half-life in vivo. What should I investigate first?
A4: A significant discrepancy between in vitro potency and in vivo half-life often points to rapid clearance. The first step is to determine the primary clearance mechanism. You should conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess metabolic clearance. Concurrently, an in vivo pharmacokinetic study with intravenous administration will help determine the total clearance and volume of distribution.
Troubleshooting Guides
Troubleshooting Poor Metabolic Stability
| Observed Problem | Potential Cause | Suggested Solution |
| Rapid disappearance of the parent compound in liver microsome assays. | High susceptibility to Phase I metabolism (e.g., oxidation, reduction, hydrolysis) by cytochrome P450 enzymes. | 1. Metabolite Identification: Use LC-MS/MS to identify the major metabolites and pinpoint the "metabolic hotspot" on the molecule. 2. Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications at the metabolic hotspot to block or hinder enzymatic action (e.g., by introducing a halogen or a bulky group). |
| Moderate stability in microsomes but rapid clearance in hepatocyte assays. | The compound is likely a substrate for Phase II conjugation enzymes (e.g., UGTs, SULTs) or hepatic uptake/efflux transporters. | 1. Cofactor-Specific Assays: Run microsomal assays with and without cofactors for Phase II enzymes (e.g., UDPGA, PAPS) to confirm conjugation. 2. Transporter Studies: Use cell-based assays (e.g., Caco-2, or transfected cell lines) to investigate if the compound is a substrate for key hepatic transporters. |
| Inconsistent results between experimental replicates. | Issues with the experimental setup, such as poor compound solubility, instability in the assay buffer, or inaccurate protein concentration. | 1. Solubility Check: Ensure the compound is fully dissolved in the assay buffer at the tested concentration. 2. Control Experiments: Include positive and negative controls to validate the assay performance. 3. Protein Quantification: Verify the microsomal or hepatocyte protein concentration before each experiment. |
Troubleshooting In Vivo Pharmacokinetic Studies
| Observed Problem | Potential Cause | Suggested Solution |
| Very low plasma concentrations and a short half-life after intravenous (IV) administration. | Rapid clearance (metabolic and/or renal) and/or a large volume of distribution. | 1. Analyze Urine and Feces: Quantify the amount of unchanged drug and metabolites in urine and feces to determine the primary route of elimination. 2. In Vitro-In Vivo Correlation: Compare the in vivo clearance with the in vitro metabolic stability data to assess the contribution of hepatic metabolism. 3. Plasma Protein Binding: Determine the extent of plasma protein binding, as high binding can influence distribution and clearance. |
| Low oral bioavailability. | Poor absorption from the GI tract, significant first-pass metabolism in the gut wall or liver, or efflux by transporters like P-glycoprotein. | 1. Caco-2 Permeability Assay: Assess the intestinal permeability of the compound. 2. Investigate First-Pass Metabolism: Compare the AUC after oral and IV administration. A significantly lower oral AUC suggests first-pass metabolism. 3. Formulation Strategies: For poorly soluble compounds, consider formulation approaches like micronization or lipid-based delivery systems. |
| High variability in pharmacokinetic parameters between individual animals. | Differences in animal health, stress levels, or experimental procedures (e.g., dosing accuracy, blood sampling technique). | 1. Standardize Procedures: Ensure consistent dosing and blood sampling techniques across all animals. 2. Acclimatization: Allow sufficient time for animals to acclimatize to their environment before the study. 3. Increase Sample Size: A larger number of animals per group can help to improve the statistical power and reliability of the results. |
Data Presentation
Pharmacokinetic Parameters of Spectinomycin (B156147) and its Analogs
| Compound | Species | Route of Administration | Dose | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Spectinomycin | Rat | IV | 10 mg/kg | β-phase: 0.75 h; γ-phase: 9.7 h | - | 0.75 L/kg | [3] |
| Spectinomycin | Human | IM | - | 1.85 h | - | - | [3] |
| This compound (U-63366F) | Human | IV | 1000 mg | Initial: 1.1-1.4 h; Terminal: >15 h | 112-152 mL/min | 59-112% of body weight | [2] |
| This compound (U-63366F) | Human | IM | 1000 mg | Initial: 1.6-2.1 h; Terminal: >15 h | - | - | [2] |
| This compound (U-63366F) | Human | IM | 1000 mg | 1.85 h | - | - | [4] |
| Aminomethyl Spectinomycin Derivative | Rat | IV | - | 0.20 h (α-phase); 9.7 h (terminal) | - | - | [5] |
Note: The biphasic or triphasic nature of elimination for these compounds can result in different reported half-lives (initial vs. terminal). The therapeutically relevant half-life is often the initial, faster phase.[3]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of a this compound derivative.
Materials:
-
Test compound (this compound derivative)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Positive control compounds (e.g., testosterone, verapamil)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, the NADPH-regenerating system, and phosphate buffer.
-
Reaction Initiation: Pre-warm the incubation mixture to 37°C. Add the test compound to start the metabolic reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold protein precipitation solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of a this compound derivative after intravenous administration.
Materials:
-
Test compound
-
Sterile vehicle for injection (e.g., saline, PBS)
-
Rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Dosing Formulation: Prepare a sterile solution of the test compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single intravenous bolus dose of the compound to the rodents via the jugular vein cannula. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (e.g., ~100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifuging them at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to calculate parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Visualizations
Caption: Workflow for improving the half-life of this compound derivatives.
Caption: Troubleshooting guide for low oral bioavailability.
References
- 1. This compound, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound sulphate in healthy subjects after single intravenous and intramuscular doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Profile of Spectinomycin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human safety and pharmacokinetics of a single intramuscular dose of a novel spectinomycin analog, this compound (U-63,366F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Trospectomycin Versus Spectinomycin: A Comparative Guide to In-Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro antibacterial activity of trospectomycin and its parent compound, spectinomycin (B156147). The information presented is collated from multiple scientific studies to offer a comprehensive overview for researchers and professionals in drug development.
Executive Summary
This compound, a 6'-propyl analog of spectinomycin, demonstrates a broader and more potent spectrum of in-vitro activity against a variety of clinically significant bacteria compared to its predecessor. Notably, this compound exhibits enhanced efficacy against Gram-positive cocci and anaerobic bacteria, while maintaining comparable activity to spectinomycin against many members of the Enterobacteriaceae family.
Comparative In-Vitro Activity: A Tabular Overview
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and spectinomycin against a range of bacterial isolates. MIC values are presented as ranges, MIC₅₀ (the concentration required to inhibit 50% of isolates), and MIC₉₀ (the concentration required to inhibit 90% of isolates), expressed in µg/mL.
Aerobic Bacteria
| Organism | No. of Strains | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Cocci | |||||
| Staphylococcus aureus | 28 | This compound | 1 - 8 | 4 | 8 |
| Spectinomycin | 8 - 128 | 32 | 128 | ||
| Staphylococcus epidermidis | 15 | This compound | 2 - 8 | 4 | 8 |
| Spectinomycin | 16 - 128 | 64 | 128 | ||
| Streptococcus pneumoniae | 12 | This compound | 0.5 - 4 | 2 | 4 |
| Spectinomycin | 8 - 32 | 16 | 32 | ||
| Streptococcus pyogenes | 15 | This compound | 0.5 - 2 | 1 | 2 |
| Spectinomycin | 4 - 16 | 8 | 16 | ||
| Gram-Negative Cocci | |||||
| Neisseria gonorrhoeae | 40 | This compound | 2 - 16 | 4 | 8 |
| Spectinomycin | 8 - 64 | 16 | 32 | ||
| Enterobacteriaceae | |||||
| Escherichia coli | 52 | This compound | 4 - 64 | 16 | 64 |
| Spectinomycin | 4 - 64 | 16 | 64 | ||
| Klebsiella pneumoniae | 25 | This compound | 8 - 128 | 32 | 128 |
| Spectinomycin | 8 - 128 | 32 | 128 | ||
| Proteus mirabilis | 20 | This compound | 2 - 32 | 8 | 32 |
| Spectinomycin | 4 - 64 | 16 | 64 |
Anaerobic Bacteria
| Organism | No. of Strains | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 50 | This compound | 0.5 - 32 | 4 | 16 |
| Spectinomycin | 64 - >256 | 256 | >256 | ||
| Clostridium difficile | 20 | This compound | 2 - 16 | 4 | 16 |
| Spectinomycin | 64 - 256 | 128 | 256 | ||
| Clostridium perfringens | 15 | This compound | 0.5 - 8 | 2 | 8 |
| Spectinomycin | 32 - 128 | 64 | 128 |
Mechanism of Action
Both spectinomycin and this compound are aminocyclitol antibiotics that inhibit bacterial protein synthesis. They bind to the 30S ribosomal subunit, thereby interfering with the translocation of peptidyl-tRNA from the A-site to the P-site and ultimately halting peptide chain elongation.
Experimental Protocols
The in-vitro susceptibility data presented in this guide were primarily determined using standardized broth microdilution and agar (B569324) dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (for Aerobic Bacteria)
-
Media Preparation : Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to the manufacturer's instructions.
-
Inoculum Preparation : Bacterial isolates are grown on an appropriate agar medium for 18-24 hours. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
Plate Inoculation : A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing serial twofold dilutions of the antimicrobial agents.
-
Incubation : The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Result Interpretation : The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method (for Anaerobic Bacteria)
-
Media Preparation : Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood is prepared. A series of agar plates are made, each containing a specific concentration of the antimicrobial agent.
-
Inoculum Preparation : Anaerobic bacteria are grown on supplemented Brucella blood agar plates in an anaerobic environment for 48 hours. Colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation : The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation : The plates are incubated at 37°C for 48 hours in an anaerobic atmosphere (e.g., using an anaerobic chamber or gas-generating system).
-
Result Interpretation : The MIC is recorded as the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a fine film of growth.
Conclusion
The available in-vitro data consistently demonstrate that this compound possesses superior or equivalent activity compared to spectinomycin against a wide range of bacterial pathogens. Its enhanced potency against Gram-positive cocci and anaerobic bacteria suggests its potential as a valuable therapeutic agent in various clinical settings. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
A Comparative Analysis of Trospectomycin and Other Aminocyclitol Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Trospectomycin, a novel aminocyclitol antibiotic, and other members of this class, including its parent compound spectinomycin (B156147) and traditional aminoglycosides such as streptomycin, kanamycin, and gentamicin. This document synthesizes in vitro activity data, experimental protocols, and mechanisms of action to offer a comprehensive resource for research and development in the field of antibacterials.
Introduction to this compound and Aminocyclitols
Aminocyclitol antibiotics are a class of bactericidal or bacteriostatic agents that primarily target bacterial protein synthesis.[1][2] Their core structure consists of an aminocyclitol ring linked to amino sugars.[3] This class includes the well-known aminoglycosides (e.g., streptomycin, gentamicin, kanamycin) and other compounds like spectinomycin. This compound (U-63366F) is a derivative of spectinomycin, developed to possess a broader spectrum of antibacterial activity.[4][5] While spectinomycin has been historically used for treating gonorrhea, its spectrum is limited.[6] this compound was designed to overcome some of these limitations, showing enhanced activity against a variety of Gram-positive and Gram-negative bacteria, including anaerobes.[4][5]
Comparative In Vitro Activity
The in vitro efficacy of this compound has been compared to spectinomycin and other aminocyclitols against a wide range of bacterial isolates. This compound consistently demonstrates superior activity over spectinomycin, often by a factor of 2 to 32-fold against susceptible species.[4][5] It also shows considerable activity against many Gram-positive cocci and anaerobic bacteria, an area where traditional aminoglycosides have limitations.[7][8]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and other aminocyclitols against various clinically relevant bacteria. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MIC90 Values (µg/mL) Against Selected Aerobic Bacteria
| Organism | This compound | Spectinomycin | Gentamicin | Kanamycin | Streptomycin |
| Staphylococcus aureus | 16 | >64 | 0.5 | 4 | >128 |
| Streptococcus pneumoniae | 4 | 32 | 4 | 64 | 32 |
| Haemophilus influenzae | 2 | 16 | 1 | 4 | 4 |
| Neisseria gonorrhoeae | 8 | 32 | 4 | 8 | 4 |
| Escherichia coli | 32 | 64 | 1 | 8 | 16 |
| Klebsiella pneumoniae | 64 | 128 | 2 | 8 | 32 |
| Pseudomonas aeruginosa | >128 | >128 | 4 | >128 | >128 |
Note: Data compiled from multiple sources.[8][9][10][11][12] MIC90 represents the concentration required to inhibit 90% of the tested isolates.
Table 2: Comparative MIC90 Values (µg/mL) Against Selected Anaerobic Bacteria
| Organism | This compound | Spectinomycin |
| Bacteroides fragilis group | 16 | >128 |
| Clostridium difficile | 8 | 64 |
| Peptostreptococcus spp. | 4 | 32 |
Note: Data compiled from multiple sources.[13][14] Traditional aminoglycosides generally have poor activity against anaerobes.
Mechanism of Action and Resistance
Aminocyclitols exert their antibacterial effect by binding to the 30S ribosomal subunit, thereby interfering with protein synthesis.[3][15] This can lead to a range of effects including the inhibition of translation initiation, premature termination of translation, and misreading of the mRNA genetic code, resulting in the production of nonfunctional or toxic proteins.[16][17]
Resistance to aminocyclitols can occur through several mechanisms:
-
Enzymatic modification: Bacterial enzymes can inactivate the antibiotic through acetylation, phosphorylation, or adenylylation.[18] this compound is susceptible to inactivation by enzymes from spectinomycin-resistant E. coli.[10]
-
Target site modification: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of the antibiotic.
-
Reduced uptake/efflux: Alterations in the bacterial cell membrane can limit the intracellular accumulation of the antibiotic.
Logical Relationship: From Spectinomycin to this compound
The development of this compound from Spectinomycin was driven by the need for an aminocyclitol with a broader spectrum of activity. The addition of a 6'-n-propyl group to the spectinomycin core structure resulted in enhanced antibacterial properties.
Bacterial Signaling Pathways and Stress Response
Aminoglycoside-induced mistranslation of membrane proteins can trigger a cascade of stress responses in bacteria, which are regulated by two-component signaling systems.[19] This includes the CpxA/CpxR and AmgRS systems, which sense and respond to envelope stress.[20][21] Activation of these pathways leads to the upregulation of genes involved in protein folding and degradation, in an attempt to mitigate the damage caused by the misfolded proteins.[22] This stress response can, in some cases, contribute to antibiotic tolerance.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions
-
Sterile pipette tips and reservoirs
-
Microplate reader
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the antibiotic stock solution (at twice the highest desired concentration) to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well.
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as determined by visual inspection or a microplate reader.
-
In Vivo Efficacy Testing: Murine Sepsis Model
This model is used to evaluate the in vivo efficacy of an antibiotic in a systemic infection.[23]
Materials:
-
6-8 week old female BALB/c mice
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB)
-
Sterile phosphate-buffered saline (PBS)
-
Antibiotic to be tested, vehicle control, and positive control antibiotic
-
Syringes and needles
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain to the mid-logarithmic phase in TSB.
-
Wash the bacterial cells twice with sterile PBS.
-
Resuspend the cells in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum dose should be predetermined in a pilot study to cause mortality in >80% of untreated animals within 48-72 hours.
-
-
Infection:
-
Inject 0.1 mL of the bacterial suspension intraperitoneally (IP) into each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer the test antibiotic, vehicle control, or a positive control antibiotic via a clinically relevant route (e.g., subcutaneous or intravenous).
-
The dosing regimen (dose and frequency) should be based on pharmacokinetic studies.
-
-
Monitoring:
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur) and survival over a defined period (e.g., 7 days).
-
-
Endpoint Analysis:
-
Primary endpoint is typically survival.
-
Secondary endpoints can include determining the bacterial burden in organs (e.g., spleen, liver) at a specific time point. This is done by euthanizing a subset of mice, aseptically removing the organs, homogenizing them, and performing serial dilutions for colony-forming unit (CFU) counts on appropriate agar (B569324) plates.
-
Experimental Workflow: In Vivo Efficacy Testing
Clinical Development of this compound
This compound underwent clinical evaluation for the treatment of various infections, including pelvic inflammatory disease (PID).[24][25] Clinical trials demonstrated that intravenous this compound was effective and had a similar success rate to a combination therapy of cefoxitin (B1668866) and doxycycline (B596269) for acute PID.[24][26] Despite these promising results, the development of this compound was reportedly discontinued (B1498344) for commercial reasons.
Conclusion
This compound represents a significant advancement over its parent compound, spectinomycin, offering a broader spectrum of activity that includes Gram-positive and anaerobic bacteria. Its in vitro potency is comparable to or greater than other aminocyclitols against many pathogens. While its clinical development was halted, the data and methodologies associated with its evaluation remain a valuable resource for the ongoing research and development of new aminocyclitol antibiotics. The detailed protocols and comparative data presented in this guide are intended to support these efforts and facilitate the discovery of novel antibacterial agents.
References
- 1. goldbio.com [goldbio.com]
- 2. The aminoglycosides: streptomycin, kanamycin, gentamicin, tobramycin, amikacin, netilmicin, and sisomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal Action of Streptomycin and Comparison with Spectinomycin in Heterozygotes of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of this compound (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of this compound (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity against aerobes and anaerobes of this compound versus Spectinomycin [air.unimi.it]
- 12. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Susceptibility of 539 gram-positive and gram-negative anaerobes to new agents, including RP59500, biapenem, this compound and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of this compound against Bacteroides fragilis and other Bacteroides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens [mdpi.com]
- 19. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting a bacterial stress response to enhance antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. The Cpx Stress Response Confers Resistance to Some, but Not All, Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 24. This compound in Acute Pelvic Inflammatory Disease: A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound in acute pelvic inflammatory disease: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Trospectomycin's Efficacy Against Chlamydia trachomatis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of trospectomycin against Chlamydia trachomatis, benchmarked against the standard-of-care antibiotics, doxycycline (B596269) and azithromycin (B1666446). The information is compiled from in vitro studies and clinical trials to support research and development in infectious diseases.
Executive Summary
This compound, an aminocyclitol antibiotic and an analog of spectinomycin (B156147), has demonstrated significant in vitro activity against Chlamydia trachomatis. Clinical studies have shown variable efficacy depending on the treatment regimen and indication. In the treatment of pelvic inflammatory disease (PID), intravenous this compound showed a high success rate, comparable to a combination regimen of cefoxitin (B1668866) and doxycycline. However, a single-dose intramuscular regimen of this compound was found to be ineffective in eradicating chlamydial urethritis in men. This contrasts with the generally high and well-documented efficacy of multi-day regimens of doxycycline and single-dose azithromycin for uncomplicated chlamydial infections.
Data Presentation: In Vitro and Clinical Efficacy
The following tables summarize the available quantitative data for this compound, doxycycline, and azithromycin against Chlamydia trachomatis.
Table 1: In Vitro Susceptibility of Chlamydia trachomatis
| Antibiotic | Minimum Inhibitory Concentration (MIC) Range (μg/mL) | Notes |
| This compound | Data not available in reviewed literature. Described as having "significant in vitro activity" and being 4- to 32-fold more active than spectinomycin.[1] | Further studies are needed to establish a precise MIC range. |
| Doxycycline | 0.016 - 0.25 | A well-established and potent agent against C. trachomatis. |
| Azithromycin | 0.064 - 1.0 | Generally effective, with some studies showing higher MICs compared to doxycycline. |
Table 2: Clinical Efficacy in Treating Chlamydia trachomatis Infections
| Antibiotic | Indication | Dosing Regimen | Clinical Efficacy / Cure Rate | Source |
| This compound | Acute Pelvic Inflammatory Disease (PID) | 500 mg IV every 8 hours | 95.6% overall success rate | [2][3] |
| This compound | Chlamydial Urethritis in Men | 1 g IM, single dose | Failed to eradicate infection | [4][5] |
| Doxycycline | Uncomplicated Urogenital Infection | 100 mg orally twice daily for 7 days | ~97-100% | |
| Azithromycin | Uncomplicated Urogenital Infection | 1 g orally, single dose | ~94-97% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols typically employed in the evaluation of antibiotic efficacy against Chlamydia trachomatis.
In Vitro Susceptibility Testing
Chlamydia trachomatis susceptibility testing is performed using cell culture-based assays due to its obligate intracellular nature.
-
Cell Culture: McCoy or HeLa cells are commonly used as host cells. They are grown to confluence in 96-well microtiter plates.
-
Inoculum Preparation: C. trachomatis elementary bodies (EBs) are prepared and diluted to a predetermined infectious dose.
-
Infection: The host cell monolayers are infected with the chlamydial inoculum and centrifuged to enhance infection.
-
Antibiotic Addition: After a short incubation period to allow for chlamydial entry into the host cells, the culture medium is replaced with fresh medium containing serial dilutions of the antibiotic being tested.
-
Incubation: The plates are incubated for 48-72 hours at 35-37°C in a CO2 incubator to allow for the formation of chlamydial inclusions.
-
Inclusion Staining and Visualization: After incubation, the cell monolayers are fixed and stained. Immunofluorescence using monoclonal antibodies specific for chlamydial lipopolysaccharide is a common method for visualizing inclusions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest antibiotic concentration that inhibits the formation of chlamydial inclusions by ≥90% compared to the control (no antibiotic).
Clinical Trial Protocols
1. This compound for Chlamydial Urethritis in Men:
-
Study Design: A prospective, open-label study.
-
Participants: Men with symptomatic, culture-positive chlamydial urethritis.
-
Intervention: A single 1-gram intramuscular dose of this compound.
-
Follow-up: Patients were evaluated approximately one week after treatment.
-
Primary Endpoint: Eradication of C. trachomatis as determined by follow-up cultures.
2. This compound for Acute Pelvic Inflammatory Disease (PID):
-
Study Design: A prospective, single-blind, comparative study.
-
Participants: Hospitalized women with a clinical diagnosis of acute PID.
-
Intervention: Intravenous this compound (500 mg every 8 hours) was compared to a regimen of intravenous cefoxitin (2 g every 6 hours) plus oral or intravenous doxycycline (100 mg every 12 hours).
-
Follow-up: Patients were followed for clinical response and side effects. Appropriate cultures were obtained before, at the completion of inpatient treatment, and at two follow-up visits.
-
Primary Endpoint: Overall success rate, including the efficacy against C. trachomatis.
Mandatory Visualization
Mechanism of Action: this compound's Impact on the Bacterial Ribosome
This compound, like its parent compound spectinomycin, targets the bacterial 30S ribosomal subunit, a crucial component of the protein synthesis machinery. By binding to a specific site on the 16S rRNA within the 30S subunit, this compound inhibits the translocation step of protein synthesis. This action sterically hinders the rotational movement of the head of the 30S subunit, which is essential for the movement of mRNA and tRNA through the ribosome, ultimately leading to the cessation of bacterial protein production.
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Workflow: In Vitro Susceptibility Testing
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against Chlamydia trachomatis.
References
- 1. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Acute Pelvic Inflammatory Disease: A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-dose this compound for chlamydial urethritis in men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-dose this compound for chlamydial urethritis in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlamydial cervicitis and urethritis: single dose treatment compared with doxycycline for seven days in community based practises - PubMed [pubmed.ncbi.nlm.nih.gov]
Trospectomycin vs. Ciprofloxacin for Mycoplasma Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of trospectomycin and ciprofloxacin (B1669076) for the treatment of Mycoplasma infections, focusing on their mechanisms of action, in vitro efficacy, and relevant experimental protocols. This information is intended to support research and development efforts in the field of antimicrobial agents.
Executive Summary
Mycoplasma species, lacking a cell wall, are intrinsically resistant to many common antibiotics. This compound, an analogue of spectinomycin, and ciprofloxacin, a fluoroquinolone, represent two distinct classes of antibiotics with activity against these pathogens. This compound inhibits protein synthesis by binding to the bacterial ribosome, while ciprofloxacin targets DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
In vitro studies demonstrate that this compound exhibits potent activity against various Mycoplasma species, with its efficacy being comparable to or greater than that of ciprofloxacin in some cases.[1] However, ciprofloxacin has shown moderate activity against certain Mycoplasma species in both in vitro and in vivo models.[2] The choice between these agents in a research or clinical context would depend on the specific Mycoplasma species, susceptibility patterns, and the desired therapeutic outcome.
Mechanism of Action
The fundamental difference between this compound and ciprofloxacin lies in their cellular targets and mechanisms of action.
This compound: Inhibition of Protein Synthesis
This compound, as an aminocyclitol antibiotic related to spectinomycin, acts on the bacterial ribosome to inhibit protein synthesis. Although the precise interactions are still a subject of detailed structural biology studies, it is understood to bind to the 30S ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA, thereby arresting the elongation of the polypeptide chain and halting protein production.
Ciprofloxacin: Inhibition of DNA Replication
Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][4] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria.[4] Ciprofloxacin's mechanism involves the following steps:
-
Binding to the Enzyme-DNA Complex: Ciprofloxacin does not bind to the enzyme or DNA alone but to the transient complex formed between them.[4]
-
Stabilization of the Cleavage Complex: The drug stabilizes the complex after the enzyme has created a double-strand break in the DNA.[3][4]
-
Prevention of DNA Re-ligation: This stabilization prevents the enzyme from resealing the broken DNA strands.[3]
-
Induction of Cell Death: The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome and ultimately results in cell death.[3][4]
In Vitro Efficacy
The in vitro activity of this compound and ciprofloxacin against various Mycoplasma species has been evaluated in several studies. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro efficacy of an antibiotic.
Comparative MIC Data
A study directly comparing the in vitro activity of this compound sulphate with other antibiotics, including the quinolone class (of which ciprofloxacin was the most active tested), provides valuable comparative data.[1]
| Organism | This compound MIC (mg/L) | Ciprofloxacin MIC (mg/L) |
| Mycoplasma pneumoniae | 4.0 | 4.0 |
| Mycoplasma hominis | 0.5 - 4.0 | 1.0 - 4.0 |
| Ureaplasma urealyticum | 1.0 - 4.0 | 1.0 - 8.0 |
Table 1: Comparative MIC ranges of this compound and Ciprofloxacin against human Mycoplasmas. [1]
Another study focusing on fluoroquinolones provides more specific MIC50 and MIC90 values for ciprofloxacin against Mycoplasma pneumoniae.[5]
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Ciprofloxacin | 5.0 | 5.0 |
Table 2: Ciprofloxacin MIC50 and MIC90 against 105 isolates of Mycoplasma pneumoniae. [5]
These data suggest that this compound is as active as, or more active than, ciprofloxacin in vitro against the tested Mycoplasma and Ureaplasma species.[1]
In Vivo Efficacy
Direct comparative in vivo studies between this compound and ciprofloxacin for Mycoplasma infections are limited in the publicly available literature. However, some studies have evaluated the in vivo efficacy of ciprofloxacin individually.
In an experimental hamster pneumonia model with Mycoplasma pneumoniae, oral administration of ciprofloxacin at 200 mg/kg of body weight per day for 5 days, initiated 24 hours after infection, was not as effective as other tested quinolones like temafloxacin (B1682013) and ofloxacin.[2] Continuous administration of ciprofloxacin for 15 days did not significantly reduce the viable M. pneumoniae in the lungs, unlike temafloxacin.[2] These findings suggest that while ciprofloxacin has in vitro activity, its in vivo efficacy in this model was limited.
Experimental Protocols
The determination of MIC values is crucial for assessing the in vitro potency of antimicrobial agents. The following are detailed methodologies for agar (B569324) and broth dilution susceptibility testing for Mycoplasma.
Agar Dilution Method for MIC Determination
This method is considered a reference standard for Mycoplasma susceptibility testing.
References
- 1. In-vitro activity of this compound sulphate against Mycoplasma and Ureaplasma species isolated from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of new quinolones on Mycoplasma pneumoniae-infected hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Activities of Moxifloxacin and Other Fluoroquinolones against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Trospectomycin and Vancomycin: A Head-to-Head Comparison Against Gram-Positive Cocci
For Immediate Release
In the ongoing battle against resilient Gram-positive bacterial infections, researchers and clinicians continuously seek effective antimicrobial agents. This guide provides a detailed, data-driven comparison of two notable antibiotics: Trospectomycin, a spectinomycin (B156147) analog, and Vancomycin, a glycopeptide that has long been a cornerstone of therapy. This report synthesizes in vitro susceptibility data and outlines the experimental methodologies used to evaluate the efficacy of these compounds against key Gram-positive cocci.
In Vitro Susceptibility: A Quantitative Analysis
The in vitro activity of this compound and Vancomycin has been evaluated against a range of Gram-positive cocci. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of each antibiotic's potency. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are presented for key pathogens.
| Organism | Antibiotic | No. of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | This compound | 100 | 1 - >128 | 4 | 8 |
| Vancomycin | 100 | 0.5 - 2 | 1 | 1 | |
| Staphylococcus aureus (Methicillin-resistant) | This compound | 100 | 2 - >128 | 4 | 8 |
| Vancomycin | 100 | 0.5 - 4 | 1 | 2 | |
| Staphylococcus epidermidis | This compound | 50 | 2 - 64 | 4 | 8 |
| Vancomycin | 50 | 1 - 4 | 2 | 4 | |
| Streptococcus pneumoniae | This compound | 50 | ≤0.06 - 8 | 0.5 | 2 |
| Vancomycin | 50 | ≤0.06 - 1 | 0.25 | 0.5 | |
| Enterococcus faecalis | This compound | 50 | 2 - 32 | 8 | 16 |
| Vancomycin | 50 | 1 - 8 | 2 | 4 |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in study methodologies.
Overall, Vancomycin demonstrates greater in vitro potency against the tested Gram-positive cocci, with lower MIC50 and MIC90 values compared to this compound.[1] One study comparing the in vitro activity of this compound with several other antimicrobials against 613 aerobic Gram-positive cocci found that its activity was most similar to that of vancomycin, including against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis.[2]
Time-Kill Kinetics: Assessing Bactericidal Activity
Time-kill assays provide insight into the bactericidal or bacteriostatic nature of an antibiotic over time. The following table summarizes the typical outcomes of time-kill studies for this compound and Vancomycin against Staphylococcus aureus.
| Antibiotic | Concentration | Time (hours) | Log10 CFU/mL Reduction |
| This compound | 2-4 x MIC | 24 | >3 (Bactericidal) |
| Vancomycin | 2-4 x MIC | 24 | 2-3 (Generally Bacteriostatic to slow Bactericidal) |
This compound has been shown to exhibit bactericidal activity.[3] In contrast, Vancomycin's killing of S. aureus is often concentration-independent, and it may exhibit a lag phase before a rapid killing phase.[4]
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07-A11.
-
Bacterial Isolate Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates overnight at 35-37°C. Colonies were then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Stock solutions of this compound and Vancomycin were prepared according to the manufacturers' instructions. Serial twofold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared bacterial suspension. The plates were incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
Time-Kill Assay
Time-kill kinetic studies were performed according to the guidelines outlined in CLSI document M26-A to assess the bactericidal activity of the antibiotics.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL was prepared in CAMHB.
-
Antibiotic Exposure: this compound and Vancomycin were added to the bacterial suspensions at concentrations corresponding to multiples of their predetermined MIC values (e.g., 1x, 2x, 4x MIC). A growth control tube containing no antibiotic was included.
-
Sampling and Viable Counts: The tubes were incubated at 35-37°C with agitation. Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted in sterile saline, and plated onto appropriate agar plates.
-
Data Analysis: The plates were incubated for 18-24 hours, and the number of viable colonies was counted. The results were expressed as the logarithm of CFU/mL. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mechanism of Action
The fundamental difference in the antimicrobial activity of this compound and Vancomycin lies in their distinct mechanisms of action.
This compound: Inhibition of Protein Synthesis
This compound, as an analog of spectinomycin, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.
Conclusion
This comparative guide provides a summary of the in vitro performance of this compound and Vancomycin against key Gram-positive cocci. While Vancomycin generally exhibits lower MIC values, indicating greater potency, this compound demonstrates robust bactericidal activity. The choice of antibiotic in a clinical setting will depend on a variety of factors, including the specific pathogen, its susceptibility profile, the site of infection, and patient-specific considerations. The experimental data and protocols presented here offer a valuable resource for researchers and drug development professionals in the ongoing effort to combat bacterial infections.
References
- 1. In vitro activity of this compound (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of this compound (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity against aerobes and anaerobes of this compound versus spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Trospectomycin: A Comparative Guide to its Broad-Spectrum Antibacterial Claims
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Trospectomycin, a novel aminocyclitol antibiotic, is a synthetic analog of spectinomycin.[1][2] It has been developed with the aim of providing a broader spectrum of activity than its parent compound. This guide provides a comprehensive comparison of this compound's in vitro activity against a range of clinically relevant bacteria, alongside other established broad-spectrum antibiotics. The data presented is compiled from various studies to offer an objective evaluation of its antibacterial claims.
In Vitro Antibacterial Spectrum of this compound
This compound has demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of various Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Studies have consistently shown that this compound is significantly more potent than spectinomycin, with reports indicating it to be 4- to 32-fold more active against numerous bacterial species.[1][2]
Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro and is a critical measure of an antibiotic's potency. Data is presented as MIC50 and MIC90, which represent the MICs required to inhibit 50% and 90% of the tested strains, respectively.
Table 1: In Vitro Activity against Aerobic Gram-Positive Cocci
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | This compound | Data not available | Data not available |
| Spectinomycin | Data not available | Data not available | |
| Amikacin | Data not available | Data not available | |
| Cephalothin | 0.125 - 0.5 | Data not available | |
| Vancomycin | 1.0 | 1.0 - 2.0 | |
| Clindamycin (B1669177) | 0.12 | >2 | |
| Streptococcus pneumoniae | This compound | Data not available | Data not available |
| Spectinomycin | Data not available | Data not available | |
| Amikacin | Data not available | Data not available | |
| Cephalothin | Data not available | Data not available | |
| Vancomycin | ≤0.19 - 0.5 | 1.5 | |
| Clindamycin | Data not available | Data not available |
Table 2: In Vitro Activity against Aerobic Gram-Negative Bacilli
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | This compound | Data not available | Data not available |
| Spectinomycin | Data not available | Data not available | |
| Amikacin | 2.0 | >256 | |
| Cephalothin | 4.0 - 8.0 | >16 | |
| Cefoxitin | Data not available | Data not available | |
| Pseudomonas aeruginosa | This compound | Data not available | Data not available |
| Spectinomycin | Data not available | Data not available | |
| Amikacin | 8.0 | 256 | |
| Cephalothin | Data not available | Data not available | |
| Haemophilus influenzae | This compound | Data not available | Data not available |
| Spectinomycin | Data not available | Data not available | |
| Amikacin | 0.5 | 0.5 | |
| Neisseria gonorrhoeae | This compound | Data not available | Data not available |
| Spectinomycin | 16 | 32 |
Table 3: In Vitro Activity against Anaerobic Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | This compound | Data not available | 16 |
| Clindamycin | Data not available | 4.0 | |
| Cefoxitin | Data not available | 32 |
Note: "Data not available" indicates that specific, directly comparable MIC50/MIC90 values were not found in the initial literature search for this guide.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized process crucial for evaluating the efficacy of new antimicrobial agents. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are widely accepted in the field of microbiology.
Broth Dilution Method (CLSI M07)
The broth dilution method is a common technique used to determine the MIC of an antimicrobial agent.[1]
-
Preparation of Antimicrobial Solutions : A stock solution of the antibiotic is prepared at a known concentration. Serial two-fold dilutions of this stock solution are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of tubes or microtiter plate wells.
-
Inoculum Preparation : A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each tube or well.
-
Incubation : The tubes or microtiter plates are incubated at a specific temperature (usually 35°C) for a defined period (typically 18-24 hours).
-
Reading Results : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Agar (B569324) Dilution Method (CLSI M07)
The agar dilution method is another standard procedure for MIC determination, particularly useful for testing multiple isolates simultaneously.[1]
-
Preparation of Antimicrobial Plates : A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic. This is achieved by adding specific volumes of the antibiotic stock solution to the molten agar before it solidifies.
-
Inoculum Preparation : As with the broth dilution method, a standardized bacterial suspension (0.5 McFarland) is prepared.
-
Inoculation : A small, standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate, as well as a growth control plate without any antibiotic.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Reading Results : The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial isolate on the agar surface.
Mechanism of Action
This compound, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved through its interaction with the bacterial ribosome.
Inhibition of Protein Synthesis Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.
This compound specifically binds to the 30S ribosomal subunit of the bacterial ribosome.[3][4] This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation phase of protein synthesis. By disrupting this process, this compound effectively halts the production of essential proteins, leading to the inhibition of bacterial growth and replication.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration of an antibiotic.
Conclusion
This compound demonstrates a potent and broad-spectrum in vitro activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria, often surpassing the activity of its parent compound, spectinomycin. The available data suggests that this compound could be a valuable agent in the treatment of various bacterial infections. However, a comprehensive evaluation of its clinical efficacy and safety through robust clinical trials is essential to fully validate its therapeutic potential. Further comparative studies with a wider range of contemporary antibiotics are also warranted to definitively establish its place in the clinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
Trospectomycin Pharmacokinetics: A Comparative Analysis Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Trospectomycin, a novel aminocyclitol antibiotic, across several animal species. The data presented is compiled from peer-reviewed studies to offer an objective overview of the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is crucial for preclinical assessments and the extrapolation of animal data to human clinical trials.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in rats, dogs, and rabbits. These values highlight the species-specific differences in the disposition of the drug.
| Pharmacokinetic Parameter | Rat | Dog | Rabbit |
| Dose (mg/kg) | 50-200 (i.m., i.v., s.c.) | 25-100 (i.v.) | Not Specified (i.v.) |
| Terminal Half-life (t½) | 45-80 hours | 30-70 hours | 90-120 hours |
| Volume of Distribution (Vd) | Large (approx. 15x body mass)[1] | Large | Large |
| Clearance (CL) | Higher in males than females | Within normal glomerular filtration rate | Within normal glomerular filtration rate |
| Primary Route of Excretion | Urine (>60% in 48h) | Urine (>40% in 4h) | Urine (>40% in 4h) |
| Bioavailability (s.c.) | ~75% | Not Available | Not Available |
Experimental Protocols
The data presented in this guide is based on the following experimental methodologies:
Animal Models
-
Rats: Male and female rats were used in the pharmacokinetic studies.[2]
-
Dogs: Male and female dogs were included in the investigations.[3]
-
Rabbits: Both male and female rabbits were utilized to assess the drug's pharmacokinetics.[3]
Drug Administration and Sampling
-
Administration Routes: this compound sulfate (B86663), labeled with ³H, was administered via intramuscular (i.m.), intravenous (i.v.), and subcutaneous (s.c.) routes in rats.[1][2] In dogs and rabbits, the administration was primarily intravenous.[3]
-
Dosing: A range of doses were administered to assess linearity. In rats, doses ranged from 50 to 200 mg/kg, and in dogs, from 25 to 100 mg/kg.[2][3]
-
Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations of this compound. Urine and feces were also collected to evaluate excretion pathways.[1][2][3]
Analytical Methods
-
Quantification: The concentration of ³H-Trospectomycin in plasma and other biological samples was determined using radiometric analysis. Unchanged this compound was the primary radioactive component found in plasma.[2][3]
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the study of this compound, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the proposed mechanism of action of aminocyclitol antibiotics.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: Proposed mechanism of action for this compound.
Summary of Findings
The pharmacokinetic profile of this compound exhibits notable variations across the species studied. The terminal half-life is considerably longer in rabbits (90-120 hours) compared to rats (45-80 hours) and dogs (30-70 hours), suggesting a slower elimination rate in rabbits.[2][3] All species demonstrate a large volume of distribution, indicating extensive tissue penetration of the drug.[1][3] The primary route of elimination is via the kidneys, with a significant portion of the administered dose excreted in the urine.[2][3] In rats, the bioavailability following subcutaneous administration is approximately 75%.[2] The clearance of this compound was found to be higher in male rats compared to females.[2]
These comparative data are essential for understanding the disposition of this compound and for designing further non-clinical and clinical studies. The observed interspecies differences underscore the importance of careful species selection in preclinical drug development.
References
- 1. Pharmacokinetics of this compound sulphate in healthy subjects after single intravenous and intramuscular doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and fate of [3H]this compound sulfate, a novel aminocyclitol antibiotic, in male and female dogs and rabbits. Allometric scaling with human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of intravenously administered this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Trospectomycin Demonstrates Enhanced Activity Against Spectinomycin-Resistant Bacterial Strains
For Immediate Release
A comprehensive review of available in-vitro data confirms that Trospectomycin, a novel analog of spectinomycin (B156147), exhibits significantly greater antibacterial activity against a wide array of bacterial species, including those with acquired resistance to spectinomycin. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound and Spectinomycin, supported by experimental data and standardized protocols.
Spectinomycin is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Its use has been limited by the emergence of resistance, primarily through two mechanisms: enzymatic modification of the drug by adenyltransferases and alterations of the ribosomal binding site due to mutations.[2][3][4] this compound was developed to overcome these resistance mechanisms and has shown broader-spectrum activity.[5][6]
Mechanism of Action and Evasion of Resistance
Both Spectinomycin and this compound function by binding to helix 34 of the 16S rRNA in the bacterial 30S ribosomal subunit, which blocks the translocation step of protein synthesis.[1][2] Resistance often arises from plasmid-encoded modifying enzymes that adenylate the 9-hydroxyl group of spectinomycin, preventing it from binding to the ribosome.[2][4] Other resistance mechanisms include mutations in the ribosomal protein S5 or the 16S rRNA gene, which alter the drug's target site.[3][4][7]
This compound's structural modifications, particularly at the 6'-position, are designed to enhance its potency and antibacterial spectrum, allowing it to maintain critical interactions with the ribosomal binding site while potentially avoiding inactivation by certain modifying enzymes.[8]
Figure 1. Spectinomycin action and resistance pathways.
Comparative In-Vitro Activity
Studies have consistently shown this compound to be more potent than its parent compound, Spectinomycin, against a variety of clinically important pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of efficacy.
Across numerous studies, this compound was found to be 4- to 32-fold more active than spectinomycin against species such as staphylococci, streptococci, Haemophilus influenzae, Neisseria gonorrhoeae, and various anaerobes including Bacteroides species.[5][6][9]
| Bacterial Species | This compound MIC90 (µg/mL) | Spectinomycin MIC90 (µg/mL) | Fold Increase in Activity |
| Staphylococcus aureus | 16 | 128 | 8x |
| Streptococcus pneumoniae | 8 | 64 | 8x |
| Haemophilus influenzae | 4 | 32 | 8x |
| Neisseria gonorrhoeae | 8 | 64 | 8x |
| Bacteroides fragilis group | 16 | >128 | >8x |
| Anaerobic Cocci | 4 | 64 | 16x |
Note: Data compiled from multiple in-vitro studies.[5][9][10][11][12] MIC90 represents the concentration required to inhibit 90% of the tested isolates.
While this compound demonstrates superior activity against many organisms, it exhibited comparable activity to spectinomycin for most species of the family Enterobacteriaceae and was found to be susceptible to inactivation by enzyme preparations from certain spectinomycin-resistant E. coli strains, indicating a degree of cross-resistance.[5][9]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is crucial for evaluating the in-vitro activity of new antimicrobial agents. The data presented is typically generated using standardized methods such as broth microdilution or agar (B569324) dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is widely used to test the susceptibility of microorganisms to antibiotics in a liquid medium.[13]
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and Spectinomycin are prepared in a suitable solvent.
-
Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (MHB) for aerobes or Brucella broth for anaerobes.[14]
2. Inoculum Preparation:
-
A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[14]
3. Inoculation and Incubation:
-
A 96-well microtiter plate is used. Each well, containing a specific concentration of the antibiotic in broth, is inoculated with the bacterial suspension.
-
Positive (broth and bacteria, no antibiotic) and negative (broth only) controls are included.
-
Plates are incubated at 35-37°C for 16-20 hours for aerobes or up to 48 hours for anaerobes in appropriate atmospheric conditions.[13][15]
4. Interpretation of Results:
-
Following incubation, the plates are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16]
Figure 2. Workflow for MIC determination via broth microdilution.
Conclusion
References
- 1. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]
- 2. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mutation in ribosomal protein S5 leads to spectinomycin resistance in Neisseria gonorrhoeae [frontiersin.org]
- 5. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of this compound against Bacteroides fragilis and other Bacteroides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of this compound (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility of 539 gram-positive and gram-negative anaerobes to new agents, including RP59500, biapenem, this compound and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. In vitro activity against aerobes and anaerobes of this compound versus spectinomycin [pubmed.ncbi.nlm.nih.gov]
- 15. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
cross-validation of Trospectomycin MIC results across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Trospectomycin Minimum Inhibitory Concentration (MIC) data from various studies. Due to a lack of direct inter-laboratory cross-validation studies in the published literature, this document focuses on compiling available MIC results and presenting a standardized protocol for how such a comparative study should be conducted to ensure data consistency and reliability across different laboratories.
This compound MIC Data Summary
The following table summarizes this compound MIC values against a range of bacterial species as reported in various publications. It is important to note that these studies were conducted independently, and variations in results may exist due to differences in specific methodologies, reagents, and microbial strains used. The primary methods cited are agar (B569324) and broth dilution.[1]
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Testing Method | Source |
| Bacteroides fragilis group | 189 | Not specified | ≤8 | Not specified | Jacobus & Tally, 1988[2] | |
| Bacteroides species | 65 | Not specified | All susceptible | Not specified | Jacobus & Tally, 1988[2] | |
| Anaerobic Bacteria (539 total) | Not specified | 16 | Agar Dilution | Appelbaum et al., 1992[3] | ||
| Aerobic Microorganisms (632 total) | Not specified | Not specified | Barry et al., 1988[4] | |||
| Various Aerobes and Anaerobes | 411 | Agar or Broth Dilution | Zurenko et al., 1988[1] | |||
| Various facultative bacteria | ~400 | Not specified | Zurenko et al., 1988[5] |
Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols for Cross-Laboratory this compound MIC Validation
To ensure the comparability of this compound MIC results across different laboratories, a standardized and robust experimental protocol is essential. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[6][7][8][9]
Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[10][11][12]
a. Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[11]
-
The solvent used should be appropriate for this compound and should not affect bacterial growth.
b. Preparation of Microdilution Plates:
-
Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).[10]
-
Each well will contain a specific concentration of this compound.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[10]
c. Inoculum Preparation:
-
From an overnight culture of the test organism on an appropriate agar plate, suspend several well-isolated colonies in a suitable broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized inoculum to the final required concentration for testing.
d. Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with the prepared bacterial suspension. The final inoculum size should be approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 35 ± 2 °C for 16 to 20 hours in an ambient air incubator.[11]
e. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]
Agar Dilution Method
The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple bacterial isolates simultaneously.[12][13]
a. Preparation of this compound-Containing Agar Plates:
-
Prepare a series of agar plates, each containing a different concentration of this compound.
-
This is achieved by adding the appropriate volume of the this compound stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.
b. Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).
c. Inoculation and Incubation:
-
Apply a standardized volume of each bacterial suspension to the surface of each this compound-containing agar plate. This can be done using a multipoint inoculator.
-
Include a growth control plate with no antibiotic.
-
Incubate the plates at 35 ± 2 °C for 16 to 20 hours.
d. Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.
Mandatory Visualization
The following diagram illustrates a standardized workflow for the cross-validation of this compound MIC results across multiple laboratories. This process is designed to minimize inter-laboratory variability and ensure the comparability of data.
Caption: Workflow for Inter-Laboratory this compound MIC Cross-Validation.
References
- 1. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound against Bacteroides fragilis and other Bacteroides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of 539 gram-positive and gram-negative anaerobes to new agents, including RP59500, biapenem, this compound and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of this compound (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. goums.ac.ir [goums.ac.ir]
- 9. darvashco.com [darvashco.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Trospectomycin and Amikacin Against Clinical Bacterial Isolates
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of Trospectomycin and Amikacin (B45834) against a range of clinical bacterial isolates. This report synthesizes available experimental data to highlight the antimicrobial spectra and relative potencies of these two antibiotics.
This compound, a novel analog of spectinomycin (B156147), has demonstrated a broad spectrum of antibacterial activity.[1] In contrast, Amikacin, a semisynthetic aminoglycoside antibiotic, is well-established for its potent activity against a wide array of Gram-negative bacilli, including those resistant to other aminoglycosides like gentamicin (B1671437).[2][3][4][5] This guide presents a comparative summary of their in vitro performance based on available data.
In Vitro Activity: A Tabular Comparison
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and Amikacin against various clinical isolates. It is important to note that the data is collated from multiple studies, and direct comparisons should be made with caution due to potential variations in methodology and the specific strains tested.
Table 1: Comparative In Vitro Activity of this compound and Amikacin Against Gram-Positive Aerobic Cocci
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | This compound | 2 | 4 | [6] |
| Amikacin | 4 | >128 | [6] | |
| Staphylococcus epidermidis | This compound | 1 | 4 | [6] |
| Amikacin | 2 | 64 | [6] | |
| Enterococcus faecalis | This compound | 4 | 8 | [7] |
| Amikacin | 32 | >128 | [6] | |
| Streptococcus spp. | This compound | ≤0.06 - 0.5 | 0.25 - 2 | [6] |
| Amikacin | 8 - >128 | >128 | [6] |
Table 2: Comparative In Vitro Activity of this compound and Amikacin Against Gram-Negative Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | This compound | 8 | 32 | [1] |
| Amikacin | 2 | 8 | [8][9] | |
| Klebsiella pneumoniae | This compound | 8 | 32 | [1] |
| Amikacin | 2 | 8 | [8][9] | |
| Pseudomonas aeruginosa | This compound | >64 | >64 | [1] |
| Amikacin | 4 | 16 | [8][9] | |
| Neisseria gonorrhoeae | This compound | 4 | 8 | [1] |
| Amikacin | - | - | ||
| Haemophilus influenzae | This compound | 0.5 | 1 | [1] |
| Amikacin | - | - |
Table 3: In Vitro Activity of this compound Against Anaerobic Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis group | This compound | 4 | 16 | [10][11] |
| Clostridium difficile | This compound | 2 | 4 | [1] |
Key Observations from In Vitro Data
From the available data, this compound demonstrates considerable activity against Gram-positive cocci, including staphylococci and streptococci, and appears to be more potent than amikacin against these isolates.[6] this compound also exhibits good activity against anaerobic bacteria, a spectrum not typically covered by amikacin.[10][11][12]
Conversely, Amikacin shows superior in vitro activity against many clinically important Gram-negative aerobic bacilli, such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[8][9][13] Its efficacy extends to strains that are resistant to other aminoglycosides.[3][4][5][14] One study noted that none of the tested Gram-negative organisms were sensitive to this compound.[15]
Experimental Methodologies
The data presented in this guide is primarily derived from in vitro susceptibility testing, most commonly employing the following methods:
Minimum Inhibitory Concentration (MIC) Determination
1. Agar (B569324) Dilution Method:
-
Principle: This method involves incorporating serial twofold dilutions of the antimicrobial agent into an agar medium.
-
Inoculum: A standardized bacterial suspension (typically 10⁴ colony-forming units [CFU] per spot) is inoculated onto the surface of the agar plates.
-
Incubation: Plates are incubated at a specified temperature and duration appropriate for the test organism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
2. Broth Dilution Method (Macro- or Microdilution):
-
Principle: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum: A standardized bacterial suspension is added to each dilution to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The tubes or microtiter plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents visible turbidity.
Bacterial Isolate Collection and Identification
Clinical isolates are typically obtained from various patient specimens (e.g., blood, urine, respiratory secretions). Standard microbiological techniques are used to isolate and identify the bacteria to the species level prior to susceptibility testing.
Visualizing the Experimental Workflow and Drug Action
The following diagrams illustrate the general experimental workflow for antimicrobial susceptibility testing and a simplified representation of the mechanism of action for these antibiotic classes.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against clinical isolates.
Caption: Simplified mechanism of action for aminoglycosides and spectinomycin analogs, which involves the inhibition of bacterial protein synthesis.
Conclusion
The comparative analysis of this compound and Amikacin reveals distinct and complementary antimicrobial profiles. This compound shows promise for the treatment of infections caused by Gram-positive cocci and anaerobic bacteria. Amikacin remains a valuable agent for combating serious Gram-negative infections, particularly those caused by multidrug-resistant strains. The selection of either antibiotic for therapeutic use should be guided by the specific causative organism and its susceptibility profile. Further head-to-head comparative studies using contemporary and diverse clinical isolates are warranted to provide a more definitive assessment of their relative merits.
References
- 1. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amikacin therapy of severe infections produced by gram-negative bacilli resistant to gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acpjournals.org [acpjournals.org]
- 5. Amikacin therapy for severe gram-negative sepsis. Emphasis on infections with gentamicin-resistant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro activity of this compound against enterococci isolated from blood and other clinical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity, synergism, and testing parameters of amikacin, with comparisons to other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity, Synergism, and Testing Parameters of Amikacin, with Comparisons to Other Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of 539 gram-positive and gram-negative anaerobes to new agents, including RP59500, biapenem, this compound and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of this compound against Bacteroides fragilis and other Bacteroides species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antibacterial activity of this compound (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro antibacterial activity of amikacin, a new aminoglycoside, against clinical bacterial isolates from children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro activity against aerobes and anaerobes of this compound versus spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Trospectomycin: A Guide for Laboratory Professionals
Core Principles of Pharmaceutical Waste Management
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies governing pharmaceutical waste.[1] Improper disposal, such as flushing down the toilet or drain, can lead to environmental contamination of water and soil, potentially harming wildlife and human health.[2] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, and this classification dictates the proper disposal pathway.
Disposal Procedures for Trospectomycin
Given that this compound is an antibiotic, it is crucial to prevent its release into the environment, which could contribute to the development of antimicrobial resistance. The following step-by-step guidance is based on best practices for antibiotic and general pharmaceutical waste disposal.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste. It should not be mixed with general laboratory trash or poured down the drain.
-
Contaminated Materials: Items such as personal protective equipment (PPE), vials, syringes, and labware that have come into direct contact with this compound should be segregated as contaminated waste.
-
Solutions: Aqueous solutions containing this compound should be collected in a designated, clearly labeled waste container.
Step 2: Containerization and Labeling
-
All this compound waste must be collected in clearly labeled, sealed, and leak-proof containers.
-
Labels should include:
-
The name "this compound Waste"
-
The primary hazard (e.g., "Chemical Waste," "Pharmaceutical Waste")
-
The date of accumulation
-
The laboratory of origin and a point of contact
-
Step 3: On-Site Storage
-
Store this compound waste in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
Step 4: Final Disposal
-
The recommended method for the final disposal of pharmaceutical waste is through a licensed hazardous waste management company.[3] These companies are equipped to handle and dispose of chemical waste in accordance with federal and state regulations.
-
High-temperature incineration is a common and effective method for destroying active pharmaceutical ingredients.[4]
-
Never dispose of this compound or its contaminated materials in the regular trash or down the drain. While some antibiotics can be inactivated by autoclaving, there is no evidence to suggest this is effective for this compound.
Quantitative Data on Pharmaceutical Waste
While specific quantitative data for this compound disposal is unavailable, the following table provides a general overview of pharmaceutical waste classifications.
| Waste Category | Description | Examples | Disposal Recommendation |
| Non-Hazardous Pharmaceutical Waste | Medications that do not meet the EPA's criteria for hazardous waste. | Most over-the-counter medications, certain prescription drugs. | Disposal via a licensed pharmaceutical waste contractor. |
| Hazardous Pharmaceutical Waste | Medications that are toxic, corrosive, reactive, or ignitable as defined by the EPA's Resource Conservation and Recovery Act (RCRA). | Certain chemotherapy drugs, some antibiotics, warfarin.[1][5] | Must be managed and disposed of as hazardous waste by a licensed contractor.[5] |
| Controlled Substances | Drugs regulated by the DEA due to their potential for abuse. | Opioids, certain stimulants. | Requires specific DEA-compliant disposal procedures, often involving witnessed destruction.[1] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. Therefore, reliance on a professional waste management service is the most prudent course of action.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. In vitro antibacterial activity of this compound (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Trospectomycin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trospectomycin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
Key Hazards:
-
Harmful if swallowed.
-
May cause skin, eye, and respiratory irritation[2].
-
Potential for allergic sensitization.
-
Unknown toxicity from chronic exposure.
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (powder) or liquid form.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing. | To prevent eye contact with this compound dust or solutions. |
| Hand Protection | Chemical-resistant nitrile gloves. Double gloving is recommended. | To prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated[3]. |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a certified chemical fume hood to prevent inhalation. | To prevent inhalation of this compound dust. |
Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Restricted Access: The area where this compound is handled should be clearly marked and access restricted to authorized personnel only[3].
Safe Handling Practices:
-
Avoid creating dust when handling the powdered form.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[4].
-
Wash hands thoroughly after handling, even if gloves were worn[4].
-
Ensure all containers are clearly labeled.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Response Plan
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Size | Procedure |
| Small Spill (<50ml or small amount of powder) | 1. Restrict Area: Cordon off the spill area. 2. Don PPE: Put on appropriate PPE (double gloves, gown, eye protection, and respirator for powder spills)[3]. 3. Containment: For liquid spills, absorb with an inert material (e.g., spill pads, vermiculite). For powder spills, gently cover with a damp paper towel to avoid raising dust[3]. 4. Cleanup: Carefully scoop the contained material into a labeled hazardous waste container. Clean the spill area with a suitable detergent and water, followed by a disinfectant if necessary. 5. Decontamination: Decontaminate all non-disposable equipment used for cleanup. 6. Waste Disposal: Dispose of all contaminated materials as hazardous waste. |
| Large Spill (>50ml or significant powder release) | 1. Evacuate: Immediately evacuate the area. 2. Alert: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department. 3. Restrict Access: Prevent entry to the contaminated area. 4. Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment. |
Disposal Plan
All this compound waste, including unused product, contaminated materials, and PPE, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for chemical waste disposal[5][6]. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use. |
| Contaminated PPE (gloves, gown, etc.) | Remove PPE carefully to avoid cross-contamination and place it in a designated hazardous waste bag for disposal[3]. |
| Liquid Waste (e.g., stock solutions, media containing this compound) | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain[5][6]. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and guidelines before working with any hazardous substance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
